Fmoc-L-Aph(D-Hor)-OH
Description
Properties
IUPAC Name |
(2S)-3-[4-[[(4R)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZSMQUWFLKJFB-RPWUZVMVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2504147-08-2 | |
| Record name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((R)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS6P7QN86C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fmoc-L-Aph(D-Hor)-OH chemical structure and properties
The following technical guide is structured as a specialized monograph for researchers and process chemists working with complex peptidomimetics.
Stereochemical Variant for GnRH Antagonist Synthesis & SAR Profiling [1][2]
Executive Summary
Fmoc-L-Aph(D-Hor)-OH is a high-value, non-canonical amino acid derivative utilized primarily in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g., Degarelix analogues).[1][2] It combines a protected L-phenylalanine backbone with a D-hydroorotic acid moiety attached to the para-amino position.[1][2]
This specific stereoisomer (L -backbone, D -sidechain) acts as a critical probe for Structure-Activity Relationship (SAR) studies, allowing researchers to interrogate the stereochemical selectivity of the GnRH receptor's binding pocket.[1][2] However, its utility is complicated by the base-sensitivity of the hydroorotyl (Hor) ring , which necessitates modified Solid-Phase Peptide Synthesis (SPPS) protocols to prevent ring-opening and rearrangement during Fmoc deprotection.[1][2]
Chemical Identity & Structural Architecture[2][3]
Nomenclature and Identifiers
-
Chemical Name: N-alpha-(9-Fluorenylmethoxycarbonyl)-4-(D-hydroorotylamino)-L-phenylalanine[1][2]
-
Common Name: this compound
-
CAS Number: Note: CAS 1253282-31-3 typically refers to the L-L isomer (Degarelix intermediate).[1][2] The L-D isomer is a distinct diastereomer often custom-synthesized or listed as CAS 2209043-45-6 (check CoA for specific stereochemical assignment).[1][2]
Structural Components
The molecule consists of three distinct functional zones, each dictating specific handling requirements:
-
N-Terminal Protection (Fmoc): Base-labile group for SPPS.[1][2][9]
-
Chiral Scaffold (L-Aph): L-4-Aminophenylalanine.[1][2] The "L" configuration at the
-carbon is essential for fitting the peptide backbone trajectory. -
Side Chain Ligand (D-Hor): D-Hydroorotic acid (D-Dihydroorotic acid) linked via an amide bond to the aniline nitrogen.[1][2] This moiety mimics the urea functionality found in hydantoins and is critical for hydrogen bonding within the receptor.
Physicochemical Properties[1][2]
The solubility profile of this compound is dominated by the polarity of the hydroorotyl ring and the hydrophobicity of the Fmoc group, leading to aggregation issues in non-polar solvents.
| Property | Specification / Observation | Implication for SPPS |
| Solubility (High) | DMF, NMP, DMSO | Preferred solvents for coupling.[1][2] |
| Solubility (Low) | DCM, CHCl₃, Water | Avoid DCM for coupling; risk of precipitation. |
| Acid Stability | Stable to 95% TFA | Compatible with standard resin cleavage cocktails. |
| Base Stability | Unstable (Long exposure) | CRITICAL: The hydantoin ring opens in >20% piperidine over time. |
| Chiral Purity | > 99.5% ee required | Contamination with L-L isomer alters bioactivity. |
| Appearance | White to Off-White Powder | Yellowing indicates aniline oxidation or Fmoc cleavage.[1][2] |
Synthetic Utility & Mechanism of Action[10]
Role in GnRH Antagonists
In drugs like Degarelix , the L-Aph(L-Hor) residue at position 5 is crucial for histamine release suppression and receptor affinity.[1][2] The D-Hor variant described here is typically used to:
-
Probe Receptor Stereoselectivity: Determine if the receptor pocket can accommodate the D-enantiomer of the side chain.
-
Impurity Standard: Quantify the extent of racemization occurring during the industrial synthesis of Degarelix.
The "Hor" Rearrangement (The Primary Risk)
The most significant technical challenge is the base-catalyzed rearrangement of the hydroorotic acid ring (a dihydropyrimidine-2,4-dione) into a hydantoinacetyl derivative. This occurs via nucleophilic attack of the hydroxide or piperidine on the imide carbonyls.
Experimental Protocols (Self-Validating Systems)
Modified SPPS Cycle (The "Soft" Approach)
To mitigate ring opening, standard Fmoc protocols must be adjusted. The following protocol minimizes base contact time while ensuring complete Fmoc removal.
Reagents:
-
Coupling: 0.1 M Fmoc-AA, 0.1 M DIC, 0.1 M Oxyma Pure in DMF.
-
Deprotection: 20% Piperidine in DMF (with 0.1 M HOBt to suppress aspartimide-like side reactions, though less critical here, it buffers the pH slightly).
Protocol Steps:
-
Swelling: Swell resin in DMF (not DCM) for 30 mins.
-
Coupling:
-
Modified Deprotection (Crucial Step):
-
Capping: Acetyl anhydride/Pyridine (standard) is acceptable.
Analytical Quality Control
Because the L-L and L-D isomers are diastereomers, they have identical masses but different retention times.
HPLC Method for Chiral Purity:
-
Column: Chiralpak IC or AD-H (immobilized polysaccharide phases).[1][2]
-
Mobile Phase: Heptane/Ethanol/TFA (80:20:0.1) isocratic.
-
Detection: UV at 254 nm (Fmoc) or 220 nm (peptide bond).[2]
-
Target: The L-Aph(D-Hor) peak must be baseline separated from the L-Aph(L-Hor) impurity.[1][2]
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Coupling Yield | Aggregation of the urea-like side chain.[1][2] | Use Microwave coupling at 50°C (max) or add chaotropic salts (0.1 M LiCl) to the coupling mixture. |
| Unknown Impurity (+18 Da) | Ring opening (hydrolysis) of Hor.[2] | Reduce piperidine concentration to 10% or add DBU (1%) for faster kinetics with less contact time. |
| Gelation in DCM | Poor solubility of the Hor group. | Switch solvent system exclusively to DMF or NMP . |
References
-
Degarelix Synthesis & Impurities: Method for the manufacture of degarelix.[13] US Patent 8,828,938 B2. (Describes the L-Hor intermediate and hydantoinacetyl rearrangement).
- Hor Moiety Instability: Eggen, I., et al. (2014). "Control of the impurity profile of degarelix." Journal of Peptide Science. (Details the base-sensitivity of the hydroorotyl group).
-
General Fmoc-Aph Synthesis: Synthesis of 4-aminophenylalanine derivatives. Chem-Impex International Product Data.[1][2]
-
Base-Catalyzed Rearrangement: Biltz, H. (1908).[2] "Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil." Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism of hydantoin/urea rearrangements).[13]
-
Stereochemical Analysis: BioPharmaSpec. "L/D-Amino Acids: Differences and Importance." (Context on D-amino acid analysis in peptides).
Sources
- 1. Fmoc-d-aph(l-hor)-oh | 2209043-45-6 [sigmaaldrich.com]
- 2. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. chemimpex.com [chemimpex.com]
- 6. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | C29H26N4O7 | CID 71721449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1253282-31-3: Fmoc-L-Aph(L-Hor)-OH | CymitQuimica [cymitquimica.com]
- 8. 1253282-31-3|Fmoc-Aph(Hor)-OH|BLD Pharm [bldpharm.com]
- 9. renyi.hu [renyi.hu]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. rsc.org [rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to Fmoc-Aph(Hor)-OH: Physicochemical Properties and Strategic Application in Peptide Synthesis
Abstract
This technical guide provides an in-depth examination of N-α-(9-Fluorenylmethoxycarbonyl)-4-((S)-2,6-dioxohexahydropyrimidine-4-carboxamido)-L-phenylalanine, commonly abbreviated as Fmoc-Aph(Hor)-OH. As a non-canonical amino acid (NCAA), Fmoc-Aph(Hor)-OH serves as a sophisticated building block for solid-phase peptide synthesis (SPPS), enabling the introduction of unique structural and functional motifs into peptide chains. This document details the precise molecular weight and formula of the molecule, elucidates the roles of its constituent chemical moieties, and presents a comprehensive, field-proven protocol for its incorporation into synthetic peptides. The guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel peptide-based therapeutics and research tools.
Introduction: The Imperative for Non-Canonical Amino Acids in Drug Discovery
The therapeutic landscape is increasingly leveraging peptides for their high specificity and low off-target toxicity. However, natural peptides often suffer from poor metabolic stability and limited conformational rigidity. The strategic incorporation of non-canonical amino acids (NCAAs) is a cornerstone of modern medicinal chemistry, directly addressing these limitations. NCAAs like Fmoc-Aph(Hor)-OH allow for the rational design of peptidomimetics with enhanced pharmacokinetic profiles, improved receptor binding affinity, and novel biological activities. Fmoc-Aph(Hor)-OH, in particular, introduces a hydroorotyl (Hor) moiety, a cyclic diamide structure that can act as a rigid scaffold and introduce new hydrogen bonding patterns, making it a valuable tool for engineering peptide secondary structures and enhancing molecular recognition.
Physicochemical Properties of Fmoc-Aph(Hor)-OH
The fundamental characteristics of Fmoc-Aph(Hor)-OH are critical for its effective use in synthesis, including accurate reagent measurements and analytical characterization of the final peptide. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₂₆N₄O₇ | [1][2][3][4] |
| Molecular Weight | 542.5 g/mol | [1][3][5] |
| CAS Number | 1253282-31-3 | [1][4][6] |
| Appearance | White to Off-White Solid/Powder | [2][6] |
| IUPAC Name | (2S)-3-[4-[[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [5] |
| Common Synonyms | Fmoc-L-Aph(L-Hor)-OH, Fmoc-4-Aph(L-Hor)-OH, Fmoc-Phe(4-S-dihydroorotamido)-OH | [1][5][6] |
| Storage Conditions | 2-8°C, desiccated | [6] |
Note: Minor variations in molecular weight (e.g., 542.54 g/mol ) are reported by some suppliers and are due to differences in isotopic abundance calculations.[4][6]
The Functional Architecture of Fmoc-Aph(Hor)-OH
The utility of this molecule in peptide synthesis is derived from the distinct functions of its three primary components: the Fmoc protecting group, the L-phenylalanine backbone, and the hydroorotyl side-chain modification.
-
The Fmoc Group (9-Fluorenylmethoxycarbonyl): This is the cornerstone of the synthetic strategy. The Fmoc group protects the α-amino group of the phenylalanine backbone, preventing its unintended participation in peptide bond formation.[7] Its critical feature is its lability under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] This allows for its selective removal without compromising acid-labile side-chain protecting groups, which is the principle of orthogonal protection in SPPS.[7]
-
The L-Phenylalanine Backbone: This provides the core amino acid structure that is integrated into the growing polypeptide chain. The stereochemistry (L-configuration) is crucial for mimicking natural peptide structures and ensuring proper biological interactions.
-
The Hydroorotyl [Hor] Moiety: This side-chain modification is what classifies Fmoc-Aph(Hor)-OH as a non-canonical amino acid. The hydroorotyl group is attached via an amide bond to the para position of the phenyl ring. Its rigid, cyclic structure can serve to constrain the conformational freedom of the peptide backbone, potentially inducing or stabilizing β-turn structures. Furthermore, the two amide protons and two carbonyl oxygens within the hydroorotyl ring significantly increase the local density of hydrogen bond donors and acceptors, offering new points of interaction for enhanced receptor binding and molecular recognition.
Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Aph(Hor)-OH into a peptide sequence follows the standard, cyclical workflow of Fmoc-based SPPS. The process is defined by its repetitive nature, making it highly suitable for automation.
Figure 1: The iterative cycle for incorporating a single Fmoc-protected amino acid in SPPS.
Experimental Protocol: Incorporation of Fmoc-Aph(Hor)-OH
This protocol outlines the manual synthesis steps for coupling Fmoc-Aph(Hor)-OH to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-Aph(Hor)-OH
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvent: Dichloromethane (DCM)
-
Solid Support: Rink Amide resin pre-loaded with the preceding amino acid sequence.
-
Kaiser Test Kit
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection (Self-Validating Step):
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.
-
Repeat with a second treatment of 20% piperidine/DMF for 10 minutes. This two-step process ensures complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times x 1 minute) to remove all residual piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
Trustworthiness Check: Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of a free primary amine, validating the success of the deprotection step.
-
-
Activation of Fmoc-Aph(Hor)-OH:
-
In a separate vial, dissolve Fmoc-Aph(Hor)-OH (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal volume of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes. The solution may change color.
-
Causality Explanation: HATU, in the presence of the non-nucleophilic base DIPEA, converts the carboxylic acid of Fmoc-Aph(Hor)-OH into a highly reactive O-acylisourea ester. This species is highly susceptible to nucleophilic attack by the free amine on the resin.
-
-
Coupling Reaction (Self-Validating Step):
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times x 1 minute) and then with DCM (3 times x 1 minute).
-
Trustworthiness Check: Perform a second Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have been acylated, confirming a complete coupling reaction. If the test is positive, the coupling step should be repeated.
-
-
Preparation for Next Cycle:
-
The resin is now ready for the deprotection of the newly added Fmoc-Aph(Hor)-OH to continue the elongation of the peptide chain as described in Step 2.
-
Conclusion
Fmoc-Aph(Hor)-OH is a powerful and specialized chemical tool for peptide chemists. Its precise molecular formula (C₂₉H₂₆N₄O₇) and molecular weight (542.5 g/mol ) are foundational data for its use.[1][5] The strategic value of this reagent lies in the unique hydroorotyl moiety, which provides a means to introduce conformational rigidity and novel hydrogen-bonding capacity into synthetic peptides. Its seamless integration into the well-established Fmoc-SPPS workflow, as detailed in the provided protocol, allows researchers to systematically explore the structure-activity relationship of novel peptidomimetics, accelerating the development of next-generation peptide-based therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124662550, Fmoc-D-4-Aminophe(L-Hydroorotyl). Retrieved from [Link][3]
-
Taiheweye. (n.d.). Fmoc-4-Aph (Hor) -OH. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71721449, L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-. Retrieved from [Link][5]
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-D-4-Aminophe(L-Hydroorotyl) | C29H26N4O7 | CID 124662550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | C29H26N4O7 | CID 71721449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-[(9H-Fluoren-9-ylMethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyriMidinyl]carbonyl]aMino]-L-phenylalanine | 1253282-31-3 [chemicalbook.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc-4-Aph (Hor) -OH - 泰和伟业 [cdthchem.com]
Technical Analysis: Fmoc-L-Aph(D-Hor)-OH vs. Fmoc-D-Aph(Cbm)-OH
Content Type: In-Depth Technical Guide Audience: Peptide Chemists, Medicinal Chemists, Drug Development Professionals Subject: Comparative Analysis of Non-Proteinogenic Building Blocks in GnRH Antagonist Synthesis
Executive Summary
In the landscape of peptide therapeutic development, particularly for Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix , Cetrorelix , and Ganirelix , the precision of side-chain topology is the primary determinant of receptor affinity and pharmacokinetic stability.
This guide analyzes two critical building blocks: Fmoc-L-Aph(D-Hor)-OH and Fmoc-D-Aph(Cbm)-OH . While both are derivatives of 4-aminophenylalanine (Aph), they serve distinct mechanistic roles. The former introduces a rigid, chiral heterocyclic moiety often used to probe specific hydrogen-bonding pockets (Position 5 of Degarelix analogs), while the latter provides a flexible urea functionality standard in clinical antagonists (Position 6).
Critical Technical Distinction: The Hor (hydroorotyl) moiety presents a significant synthetic liability—base-catalyzed rearrangement to a hydantoin isomer—requiring specialized Solid-Phase Peptide Synthesis (SPPS) protocols that differ markedly from the robust handling of the Cbm (carbamoyl) group.
Structural & Stereochemical Architecture
The fundamental difference lies not only in the backbone chirality (L vs. D) but in the physicochemical nature of the side-chain modification.
Comparative Specifications
| Feature | This compound | Fmoc-D-Aph(Cbm)-OH |
| Backbone Chirality | L (Natural) | D (Unnatural/Turn-Inducing) |
| Side Chain | D-Hydroorotyl (Cyclic imide) | Carbamoyl (Urea) |
| Side Chain Chirality | Chiral (D-isomer of dihydroorotic acid) | Achiral |
| Steric Profile | High Bulk (Rigid Heterocycle) | Low/Medium Bulk (Flexible Linear) |
| Primary Application | Position 5 (Degarelix Analogs/Impurity Stds) | Position 6 (Degarelix, Cetrorelix, Ganirelix) |
| CAS Number | Custom/Analog Specific (See Ref 1) | 324017-22-3 (Ref 2) |
| Chemical Liability | High: Base-catalyzed Hydantoin rearrangement | Low: Generally stable in SPPS |
Molecular Topology Diagram
The following diagram illustrates the structural logic and the specific "danger zones" for synthetic chemists.
Caption: Structural comparison highlighting the chiral instability of the Hor moiety versus the stable urea functionality of the Cbm group.
Synthetic Utility & Mechanistic Insight
The "Hor" Challenge (this compound)
The Hydroorotyl (Hor) group is a dihydropyrimidine-2,4-dione. In the synthesis of Degarelix, the standard intermediate is L-Aph(L-Hor). However, the D-Hor variant discussed here is a critical diastereomeric probe.
The Mechanism of Failure: During standard Fmoc removal (using 20% Piperidine), the exocyclic amide nitrogen of the Aph side chain can attack the carbonyl of the hydroorotic ring. This leads to a ring contraction, converting the 6-membered hydroorotyl ring into a 5-membered hydantoin isomer (Ref 3).
-
Consequence: This impurity is often isobaric and co-elutes with the product during HPLC, making it a "silent killer" in GMP production.
-
D-Hor Specifics: The D-configuration of the side chain may exhibit different rearrangement kinetics compared to the L-Hor, but the mechanism remains a primary risk.
The "Cbm" Standard (Fmoc-D-Aph(Cbm)-OH)
The Carbamoyl (Cbm) group is chemically robust. It mimics the electrostatic properties of Arginine/Lysine but without the positive charge, reducing histamine release—a major side effect of earlier GnRH antagonists (Ref 4).
-
Role: It induces a specific beta-turn at Position 6 (due to D-chirality) and forms hydrogen bonds with the receptor via the urea protons.
Experimental Protocols
Optimized Coupling Protocol (SPPS)
Note: These protocols assume a standard Rink Amide resin loading of 0.4–0.6 mmol/g.
Protocol A: Fmoc-D-Aph(Cbm)-OH (Standard)
This residue couples efficiently but requires care to prevent urea aggregation.
-
Activation: Dissolve 3.0 eq of amino acid and 3.0 eq of HATU in DMF.
-
Base: Add 6.0 eq of DIEA (Diisopropylethylamine).
-
Coupling: Shake for 45–60 minutes at room temperature.
-
Monitoring: Standard Kaiser test is effective; however, the urea protons can sometimes give false positives in chloranil tests.
-
Capping: Acetic anhydride/Pyridine (standard).
Protocol B: this compound (High Risk)
Critical Modification: To prevent the Hor-to-Hydantoin rearrangement, exposure to base must be minimized.
-
Coupling: Use DIC/Oxyma (Diisopropylcarbodiimide/Ethyl cyanohydroxyiminoacetate) instead of HATU/DIEA to maintain a neutral pH during coupling.
-
Ratio: 3.0 eq AA : 3.0 eq DIC : 3.0 eq Oxyma.
-
-
Fmoc Deprotection (The Critical Step):
-
Avoid: Standard 20% Piperidine/DMF for 20 mins.
-
Use: 5% Piperazine + 0.1 M HOBt in DMF.
-
Reasoning: HOBt buffers the solution, suppressing the ionization of the amide nitrogen responsible for the ring-contraction attack (Ref 5).
-
Cycles: Short bursts (3 x 3 min) rather than one long exposure.
-
Comparative Data Summary
| Parameter | This compound | Fmoc-D-Aph(Cbm)-OH |
| Solubility (DMF) | Moderate (0.3 M) | High (0.5 M) |
| Coupling Reagent | DIC/Oxyma (Preferred) | HATU/DIEA or DIC/HOBt |
| Deprotection Base | Piperazine/HOBt (Mandatory) | Piperidine (Standard) |
| HPLC Retention | Shifts with pH (Ionizable imide) | Stable |
| Impurity Profile | Hydantoin Isomer (Main risk) | Des-carbamoyl (Rare) |
Pathway Visualization: The Hydantoin Rearrangement
The following graph illustrates the specific chemical pathway that necessitates the modified protocol for the Hor-containing derivative.
Caption: Mechanism of the Hor-to-Hydantoin rearrangement, the primary synthetic risk when using this compound.
References
-
Sigma-Aldrich. (n.d.). Fmoc-D-Aph(L-Hor)-OH Product Page. Link (Note: Representative catalog entry for diastereomer confirmation).
-
MedChemExpress. (2024). Fmoc-D-4-Aph(Cbm)-OH Datasheet. Link
-
Guryanov, I., et al. (2019). "Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix." Organic Process Research & Development. Link
-
Jiang, G., et al. (2001).[1] "GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6."[2] Journal of Medicinal Chemistry. Link
-
Cochrane Library. (2016). "Gonadotrophin-releasing hormone antagonists versus GnRH agonist in subfertile couples." Link
Sources
Fmoc-L-Aph(D-Hor)-OH CAS number and supplier specifications
Advanced Building Block for GnRH Antagonist Synthesis & Impurity Profiling [1][2][3]
Executive Summary & Chemical Identity
Fmoc-L-Aph(D-Hor)-OH is a highly specialized non-canonical amino acid derivative.[1][2][3] It serves two primary functions in high-value peptide chemistry:
-
Structural Analog: Used in the Structure-Activity Relationship (SAR) optimization of Gonadotropin-Releasing Hormone (GnRH) antagonists.[1][2][3]
-
Critical Impurity Standard: It is the diastereomer of the key Degarelix intermediate (Fmoc-L-Aph(L-Hor)-OH).[1][2][3] The presence of the D-Hor isomer results in "diastereomeric scrambling," significantly altering the pharmacological profile of the final drug substance.[1][3]
Chemical Specifications
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-4-(D-hydroorotylamino)-L-phenylalanine |
| Common Abbreviation | This compound |
| Molecular Formula | |
| Molecular Weight | 542.54 g/mol |
| CAS Number | Variable/Vendor Specific (Note: The L-Hor isomer is CAS 1253282-31-3.[1][2][3][4][5][6][7] The D-Hor isomer is often custom-synthesized and may not have a unique global CAS, or is listed as a stereoisomer of 1253282-31-3).[1][3] |
| Chiral Purity | |
| Chemical Purity | |
| Solubility | Soluble in DMF, DMSO, NMP.[2][3] Insoluble/Poor solubility in DCM. |
| Appearance | White to off-white powder |
Structural Visualization
The following diagram illustrates the three distinct domains of the molecule: the Fmoc protecting group, the L-Phenylalanine backbone, and the D-Hydroorotic acid side chain.[1][2][3]
Figure 1: Modular breakdown of this compound.[1][2][3] Note the specific (R)-configuration at the hydroorotic moiety (Red), distinguishing it from the Degarelix intermediate.[1][3]
Technical Challenges: The Hydantoin Rearrangement
Expert Insight: The most critical risk when working with Aph(Hor) derivatives—whether L-Hor or D-Hor—is the base-catalyzed rearrangement of the hydroorotic ring into a hydantoin derivative.[1][2][3]
During SPPS, the repetitive use of 20% Piperidine (for Fmoc removal) can attack the imide ring of the hydroorotic acid.[1][3] This leads to a ring-opening followed by a recyclization to form a 5-membered hydantoin ring.[1][3] This impurity is isobaric (same molecular weight) with the target molecule, making it extremely difficult to detect by standard LC-MS.[1][3]
Mechanism of Degradation[1][2][3][4]
-
Base Attack: Piperidine attacks the exocyclic carbonyl of the hydroorotic ring.[1][2][3]
-
Ring Opening: Formation of an N-carbamoyl intermediate.
-
Recyclization: Rearrangement to the thermodynamically stable hydantoin isomer.[2][3]
Figure 2: The degradation pathway of the Hydroorotic moiety under standard SPPS conditions.
Optimized Experimental Protocol
To mitigate the hydantoin formation and ensure high coupling efficiency, the following modified SPPS protocol is recommended. This protocol is self-validating via the "Soft Deprotection" strategy.[1][3]
A. Solubilization
-
Challenge: The rigid amide bonds in the hydroorotic side chain induce aggregation.[1][3]
-
Solution: Dissolve the amino acid in DMF containing 0.1 M LiCl or NMP . Do not use DCM.
B. Coupling Cycle (Modified for Stability)
| Step | Reagent/Condition | Duration | Rationale |
| 1. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 3 min | Crucial: Standard protocols use 2 x 10 min. Reducing time minimizes hydantoin formation.[3] |
| 2. Wash | DMF | 5 x 1 min | Thorough washing prevents base carryover. |
| 3.[2][3] Activation | DIC / Oxyma Pure (1:[1][2][3]1) | 2 min pre-activation | Oxyma is superior to HOBt for preventing racemization of the sensitive D-Hor center.[1][2][3] |
| 4. Coupling | 3.0 eq Amino Acid, 3.0 eq DIC/Oxyma | 60 - 90 min | Extended coupling time compensates for the steric bulk of the side chain.[1][2][3] |
| 5. Monitoring | Kaiser Test / Chloranil Test | N/A | Chloranil is required as this is a secondary amine if following a Proline.[2][3] |
C. Quality Control: Chiral HPLC Method
Because the D-Hor and L-Hor isomers are diastereomers, they can be separated on achiral phases, but a chiral column provides definitive proof of optical purity.[1][2][3]
-
Column: Chiralpak IA or IC (immobilized polysaccharide).[3]
-
Detection: UV at 254 nm.[3]
-
Acceptance Criteria: < 0.5% of the L-Hor isomer (Degarelix intermediate).[1][3]
Storage & Stability
-
Temperature: Store at -20°C.
-
Atmosphere: Store under Argon or Nitrogen.[2][3] The substance is hygroscopic.[1][3]
-
Shelf Life: 12 months if sealed.[3]
-
Warning: Avoid repeated freeze-thaw cycles. If the powder turns yellow, it indicates oxidation of the aniline linker or hydrolysis of the Fmoc group.[1][3]
References
-
Degarelix Synthesis & Impurities
-
Hydantoin Rearrangement Mechanism
-
Fmoc-Aph(Hor)
-
Isomerization in Biological Matrices
Sources
- 1. US8828938B2 - Method for the manufacture of degarelix - Google Patents [patents.google.com]
- 2. Fmoc-D-4-Aminophe(L-Hydroorotyl) | C29H26N4O7 | CID 124662550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | C29H26N4O7 | CID 71721449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1253282-31-3|Fmoc-Aph(Hor)-OH|BLD Pharm [bldpharm.com]
- 5. Fmoc-Aph(Hor)-OH (~10% THF) (Degarelix intermediate) [lgcstandards.com]
- 6. CAS 1253282-31-3: Fmoc-L-Aph(L-Hor)-OH | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. WO2020178394A1 - Process for the preparation of degarelix - Google Patents [patents.google.com]
- 9. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to Peptide Therapeutics: Engineering Potent GnRH Antagonists with Non-Canonical Amino Acids
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Beyond Nature's Blueprint
The therapeutic manipulation of the hypothalamic-pituitary-gonadal (HPG) axis represents a cornerstone of modern medicine, with applications ranging from in vitro fertilization (IVF) to the management of hormone-dependent cancers.[1][2] At the heart of this control lies the modulation of the Gonadotropin-Releasing Hormone (GnRH) receptor. While native GnRH, a simple decapeptide, orchestrates the delicate symphony of reproductive hormones, its fleeting half-life of just two to four minutes renders it therapeutically impractical.[3][4] This guide delves into the chemical strategies employed to overcome this limitation, focusing on the rational incorporation of non-canonical amino acids (ncAAs) to architect potent, stable, and clinically effective GnRH antagonists. We will move beyond a mere listing of compounds to a causal explanation of experimental choices, providing the technical insights necessary to design the next generation of these powerful peptide therapeutics.
The Rationale for Non-Canonical Amino Acids in GnRH Antagonist Design
The journey from the native GnRH sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) to a clinically effective antagonist is a story of strategic chemical modifications.[1] Early attempts to create antagonists by simple amino acid substitution were met with limited success, often resulting in compounds with low potency or unacceptable side effects like histamine release.[3][5] The paradigm shifted with the introduction of multiple, deliberate substitutions with ncAAs. These synthetic building blocks are the key to overcoming the inherent weaknesses of the natural peptide.
The core objectives for incorporating ncAAs into GnRH antagonist design are threefold:
-
Enhanced Receptor Binding Affinity: Specific ncAAs, particularly those with bulky, hydrophobic, and aromatic side chains, are introduced at the N-terminus (positions 1-3) to increase the molecule's hydrophobicity and establish strong interactions with the GnRH receptor.[1] This results in a higher binding affinity and more potent competitive antagonism.
-
Increased Metabolic Stability: The native GnRH peptide is rapidly degraded by peptidases, primarily at the Gly6-Leu7 bond.[3][6] Replacing the L-amino acid at position 6 with a D-amino acid creates a stereochemical barrier that is not easily recognized by proteolytic enzymes, dramatically increasing the peptide's in vivo half-life.[3][4][5]
-
Modulation of Physicochemical Properties & Safety: Strategic substitutions throughout the peptide backbone can improve solubility, reduce the propensity for side effects, and optimize the pharmacokinetic profile.[1] For instance, third-generation antagonists were developed with modifications at position 8 to increase water solubility and eliminate the edematogenic (swelling) effects seen in earlier versions.[1]
The most successful GnRH antagonists are synthetic decapeptides that bear little resemblance to the native hormone, a direct result of extensive structure-activity relationship (SAR) studies.[7][8]
A Curated Palette of Non-Canonical Amino Acids for GnRH Antagonists
The selection of ncAAs is not arbitrary; each is chosen for a specific function. The most impactful ncAAs used in clinically approved and late-stage development antagonists cluster into several key categories.
| Non-Canonical Amino Acid (Abbreviation) | Position(s) | Primary Contribution(s) | Example Antagonist(s) |
| D-Alanine (D-Ala) | 10 | Enhanced stability against C-terminal enzymatic degradation; improved in vivo duration of action.[7] | Cetrorelix, Ganirelix |
| D-Naphthylalanine (D-Nal) | 1 | Increased hydrophobicity and receptor binding affinity.[1] | Cetrorelix, Ganirelix, Degarelix |
| D-para-Chlorophenylalanine (D-Cpa) | 2 | Potent induction of antagonistic activity; strong receptor interaction.[1] | Cetrorelix, Ganirelix, Degarelix |
| D-Palmitoyl-3-pyridylalanine (D-Pal) | 3 | Enhanced receptor binding and antagonist potency. | Cetrorelix |
| N-Acetyl-D-Naphthylalanine (Ac-D-Nal) | 1 | N-terminal capping to prevent aminopeptidase degradation; enhances hydrophobic interactions.[1] | Cetrorelix, Ganirelix |
| D-Citrulline (D-Cit) / D-Lysine(Ac) | 6 | Varies; contributes to antagonist potency and reduces histamine release potential. | Cetrorelix |
| D-Homoarginine (D-Har) | 8 | Improves water solubility and reduces side effects. | Ganirelix |
Table 1: Key Non-Canonical Amino Acids and Their Roles in GnRH Antagonist Design.
Synthesis and Purification: From Resin to Refined Peptide
The assembly of these complex peptides is almost exclusively achieved through Solid-Phase Peptide Synthesis (SPPS), a robust methodology that involves building the peptide chain step-by-step on a solid polymer support.[9][10][11]
The Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis
The Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the industry standard for peptide synthesis. The workflow is a cyclical process of deprotection and coupling steps.
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Synthesis of a Cetrorelix Analogue
This protocol provides a self-validating system for synthesizing a representative GnRH antagonist.
Materials:
-
Resin: Rink Amide MBHA resin (provides a C-terminal amide upon cleavage).[12]
-
Amino Acids: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Cit-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Pal-OH, Fmoc-D-Cpa-OH.
-
N-terminal capping: Acetic Anhydride.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Reagents:
-
Deprotection: 20% (v/v) piperidine in DMF.[10]
-
Coupling/Activation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).[10]
-
Base: N,N-Diisopropylethylamine (DIEA).[10]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[10]
-
Precipitation: Cold diethyl ether.
-
Procedure:
-
Resin Preparation:
-
Place Rink Amide resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.[13]
-
-
Fmoc-Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes. Drain.[13]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Example: Fmoc-D-Ala-OH):
-
In a separate vial, dissolve Fmoc-D-Ala-OH (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIEA (8 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. Causality Note: Sterically hindered ncAAs like D-Pal or D-Cpa may require longer coupling times or double coupling to ensure the reaction goes to completion.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Self-Validation: Perform a Kaiser test (ninhydrin test) to confirm the absence of free primary amines, indicating a complete coupling reaction.[13]
-
-
Chain Elongation:
-
Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the sequence (Pro, Arg(Pbf), Leu, etc.), working from the C-terminus to the N-terminus.
-
-
N-terminal Acetylation:
-
After the final amino acid (D-Cpa) is coupled and deprotected, wash the resin.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes. This "caps" the N-terminus, preventing degradation.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
-
Cleavage and Global Deprotection:
-
Add the cold cleavage cocktail (TFA/TIS/H2O) to the dried resin.[10] Safety Note: Perform this step in a fume hood as TFA is highly corrosive.
-
Agitate for 2-3 hours at room temperature. The TFA cleaves the peptide from the resin and simultaneously removes side-chain protecting groups (Pbf, tBu). TIS acts as a scavenger to trap reactive cations.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
The crude product is a mixture of the target peptide and various impurities from incomplete reactions. Purification is essential.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: A preparative or semi-preparative HPLC system.
-
Column: C18 stationary phase column (e.g., Agilent PLRP-S).[14]
-
Mobile Phase:
-
Method:
-
Dissolve the crude peptide in a minimal amount of Solvent A/B mixture.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
Characterization and Quality Control:
-
Analytical LC-MS: Analyze the purified fractions to confirm the molecular weight of the target peptide. Mass spectrometry is the gold standard for confirming peptide identity.[15][16] For LC-MS, formic acid is often preferred over TFA as the mobile phase additive to avoid ion suppression.[9][14]
-
Purity Assessment: Pool the fractions with >98% purity as determined by analytical RP-HPLC peak area.
-
MS/MS Sequencing: For definitive structural confirmation, subject the parent ion to tandem mass spectrometry (MS/MS) to fragment the peptide and confirm its amino acid sequence.
Mechanism of Action: Intercepting the Signal
GnRH antagonists exert their effect by competitively blocking the GnRH receptor on pituitary gonadotrope cells.[3][17][18] This prevents the native GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][19]
Figure 2: GnRH receptor signaling pathway and the point of antagonist blockade.
Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors, antagonists provide an immediate and reversible suppression of gonadotropins.[1][19][20] This rapid onset of action is a key clinical advantage, avoiding the "hormonal flare" that can be detrimental in conditions like prostate cancer.[1][2]
Conclusion and Future Directions
The strategic incorporation of non-canonical amino acids has been instrumental in transforming the native GnRH peptide into a powerful class of therapeutic agents. Through meticulous chemical design, researchers have engineered molecules with high potency, enhanced stability, and favorable safety profiles. The methodologies of SPPS, coupled with robust purification and analytical techniques, provide a reliable platform for the development and manufacturing of these complex peptides.
Future research will continue to push the boundaries of peptide engineering. The exploration of novel ncAAs, the introduction of macrocyclic constraints to further improve stability and potency, and the development of formulations for alternative delivery routes (such as oral non-peptide antagonists like Elagolix and Relugolix) are all active areas of investigation.[21][22] The principles and protocols outlined in this guide provide a solid foundation for scientists and drug developers to build upon as they architect the next generation of GnRH-targeted therapeutics.
References
- GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC. (2024, December 31).
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization - Agilent.
- Gonadotropin releasing hormone agonists: Expanding vistas - PMC - NIH.
- GnRH and GnRH receptors in the pathophysiology of the human female reproductive system - Oxford Academic. (2016, June 15).
- Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and t - SciSpace.
- Gonadotropin-Releasing Hormones | Oncohema Key. (2017, January 16).
- GnRH Agonists in Controlled Ovarian Stimulation | Obgyn Key. (2017, June 08).
- Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC.
- GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - MDPI. (2019, November 07).
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- (PDF) GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - ResearchGate. (2024, December 12).
- The Structure-Activity Relationship of GnRH Receptor Antagonists: A Technical Guide - Benchchem.
- Gonadotropin-Releasing Hormone (GnRH) Antagonists Promote Proapoptotic Signaling in Peripheral Reproductive Tumor Cells by Activating a Gαi-Coupling State of the Type I GnRH Receptor - AACR Journals. (2004, October 15).
- Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 06).
- Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH) - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00259A. (2015, July 28).
- GNRH agonists vs antagonists in prostate cancer: How to choose | Urology Times. (2021, June 10).
- Overcoming chemical challenges in the solid-phase synthesis of high-purity GnRH antagonist Degarelix. Part 2. - CNR-IRIS.
- Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed. (2007, May 03).
- Characterization of Synthetic Peptides by Mass Spectrometry - PubMed.
- Gonadotropin-releasing hormone antagonist - Wikipedia.
- What are the therapeutic candidates targeting GnRHR? - Patsnap Synapse. (2025, March 11).
- Design of biologically active, conformationally constrained GnRH antagonists - PubMed.
- 3 Principles and Practice of Solid-Phase Peptide Synthesis - Oxford Academic.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC.
- CE Certification Ganirelix Acetate Injection Suppliers, Manufacturer | Hybio.
Sources
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Gonadotropin-Releasing Hormones | Oncohema Key [oncohemakey.com]
- 5. Gonadotropin releasing hormone agonists: Expanding vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GnRH Agonists in Controlled Ovarian Stimulation | Obgyn Key [obgynkey.com]
- 7. scispace.com [scispace.com]
- 8. Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CE Certification Ganirelix Acetate Injection Suppliers, Manufacturer | Hybio [hybio.com]
- 19. urologytimes.com [urologytimes.com]
- 20. What are the therapeutic candidates targeting GnRHR? [synapse.patsnap.com]
- 21. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 22. Design of biologically active, conformationally constrained GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Mastering the Challenge of Coupling Bulky Fmoc-Aph Derivatives
Introduction: Overcoming Steric Hindrance in Modern Peptide Synthesis
In the landscape of therapeutic peptide development, the incorporation of non-canonical, sterically hindered amino acids is a key strategy for enhancing potency, stability, and pharmacokinetic profiles. Among these, Fmoc-protected aminophenylalanine (Aph) derivatives and their analogs present a significant synthetic challenge. Their bulky side chains impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to sluggish reaction kinetics, incomplete couplings, and the formation of deletion sequences. This guide provides a deep, mechanistically-grounded overview of the challenges and offers robust, field-proven protocols to achieve high-efficiency coupling of these demanding residues.
The Root of the Challenge: Steric Hindrance at the Molecular Level
The core issue with bulky residues like Fmoc-Aph(Boc)-OH is steric clash. The three-dimensional space occupied by the derivative's side chain, combined with the growing peptide-resin matrix, creates a crowded environment around the reactive N-terminal amine. This kinetic barrier can render standard coupling protocols, which are optimized for smaller proteinogenic amino acids, highly inefficient.[1] Success, therefore, depends on a multi-faceted strategy that enhances the reactivity of the incoming amino acid and optimizes the reaction environment to overcome this physical impediment.
Pillar 1: Selecting a High-Potency Coupling Reagent
The choice of coupling reagent is the most critical factor. Reagents are not created equal; their efficacy, particularly in sterically demanding situations, varies significantly based on their mechanism of activation.
Uronium/Immonium Reagents: The Gold Standard
For difficult couplings, uronium/immonium salt-based reagents are the undisputed reagents of choice.[2] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is prized for its ability to form a highly reactive OAt-active ester.[1][2]
The HATU Mechanism of Action: The superiority of HATU stems from the 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[3][4] Upon activation of the amino acid's carboxyl group, the resulting OAt-ester is exceptionally reactive. Furthermore, the pyridine nitrogen in the HOAt leaving group is thought to provide a neighboring group effect, stabilizing the transition state of the incoming amine and accelerating the amide bond formation.[4] This mechanistic advantage makes HATU exceptionally effective at forcing sluggish reactions to completion.
// Nodes Fmoc_AA [label="Fmoc-Aph(Boc)-OH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU + Base\n(e.g., Collidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Ester [label="Highly Reactive\nOAt-Active Ester", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Resin [label="H₂N-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupled_Peptide [label="Fmoc-Aph(Boc)-NH-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\n(Byproduct)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Edges Fmoc_AA -> Active_Ester [label="Activation"]; HATU -> Active_Ester; Resin -> Coupled_Peptide [label="Coupling\n(Nucleophilic Attack)"]; Active_Ester -> Coupled_Peptide; Active_Ester -> TMU [label="Releases", style=dashed];
} dot Caption: HATU activation workflow for amide bond formation.
Alternatives to HATU: While HATU is a powerhouse, other reagents are also highly effective.
-
HCTU: Structurally similar to HBTU but with a 6-chloro-HOBt leaving group, making it more reactive.[1]
-
COMU: A third-generation uronium reagent based on an Oxyma leaving group. It offers reactivity comparable or superior to HATU with an improved safety profile, as it is non-explosive.[5] Oxyma-based reagents are also excellent at suppressing racemization.[6][7][8]
| Reagent Class | Example(s) | Relative Reactivity | Key Application Notes |
| Carbodiimides | DCC, DIC | Low | Often inefficient for hindered couplings alone; requires an additive like Oxyma.[1][9] |
| Benzotriazoles | HBTU, HCTU | Moderate-High | HBTU is a workhorse but can be insufficient for severely hindered residues. HCTU is a more reactive option.[1] |
| Azabenzotriazoles | HATU , PyAOP | Very High | Recommended for most difficult couplings. The OAt-ester is among the most reactive species formed.[1][2] |
| Oxima-based | COMU | Very High | Reactivity rivals HATU with a superior safety profile and excellent racemization suppression.[5][10] |
Pillar 2: Optimizing the Reaction Environment
Beyond the coupling reagent, several other parameters must be fine-tuned to create an environment conducive to overcoming steric barriers.
-
Base Selection: The activating base is not merely an acid scavenger. While DIPEA is common, a bulkier, less nucleophilic base like 2,4,6-collidine is often recommended for challenging couplings, especially those prone to racemization.[9][11]
-
Solvent Choice: The resin beads must be fully swollen to allow reagents access to the reactive sites.[12] While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for disrupting peptide aggregation, which often accompanies difficult sequences.[13]
-
Temperature: Amide bond formation is a kinetic process. For particularly stubborn couplings, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[14] Microwave-assisted peptide synthesis (MA-SPPS) is a powerful tool that uses elevated temperatures to dramatically accelerate couplings, often turning a multi-hour reaction into a matter of minutes.[15][16][17][18]
-
Concentration & Equivalents: Le Châtelier's principle applies. Increasing the concentration of the activated amino acid can help drive the reaction forward.[19] Using a higher excess of the Fmoc-Aph derivative and coupling reagents (e.g., 4 equivalents or more) is standard practice.[1]
Protocol 1: High-Efficiency Coupling of Fmoc-Aph(Boc)-OH using HATU
This protocol is designed for maximum efficiency in coupling sterically hindered residues. It incorporates a pre-activation step and the use of collidine as a non-nucleophilic base.
Materials:
-
Fmoc-deprotected peptide-resin (1 eq)
-
Fmoc-Aph(Boc)-OH (4 eq)
-
HATU (3.9 eq)
-
2,4,6-Collidine (8 eq)
-
High-quality, peptide-synthesis-grade DMF or NMP
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine, wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Aph(Boc)-OH (4 eq) and HATU (3.9 eq) in a minimal volume of DMF. Add 2,4,6-collidine (8 eq) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
First Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the washed resin. Agitate the mixture for at least 2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[14][20]
-
Negative Result (Yellow/Clear Beads): Coupling is complete. Proceed to washing (Step 6).
-
Positive Result (Blue Beads): Coupling is incomplete. Proceed to a second coupling (Step 5).
-
-
Second Coupling (Double Coupling): Drain the reaction vessel and, without washing, add a freshly prepared solution of activated Fmoc-Aph(Boc)-OH as described in Step 2. Agitate for an additional 2 hours.[1]
-
Washing: Once the coupling is complete (confirmed by a negative Kaiser test), drain the coupling solution. Wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.
-
Capping (Optional): If a faint positive Kaiser test persists after double coupling, it is advisable to cap any remaining unreacted amines using a solution of acetic anhydride and a non-nucleophilic base to prevent the formation of deletion sequences.[12]
Protocol 2: Microwave-Assisted Coupling for Maximum Acceleration
Microwave energy can dramatically reduce reaction times and improve efficiency, especially for difficult sequences.[21]
Materials:
-
Same as Protocol 1
-
Microwave Peptide Synthesizer
Procedure:
-
Resin & Reagent Prep: Perform steps 1 and 2 from Protocol 1.
-
Microwave Coupling: Add the pre-activated amino acid solution to the resin in a suitable microwave reaction vessel.
-
Irradiation: Perform the coupling reaction in the microwave synthesizer at an elevated temperature (e.g., 75-90°C) for a significantly reduced time (e.g., 5-15 minutes).[15]
-
Monitoring & Follow-up: After the microwave program, perform a Kaiser test as described in Protocol 1. If necessary, a second microwave coupling can be performed.
-
Washing: Proceed with Step 6 from Protocol 1.
Troubleshooting Common Coupling Failures
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test After Double Coupling | 1. Severe peptide aggregation on-resin. 2. Inadequate resin swelling. 3. Deactivated reagents. | 1. Switch solvent to NMP or a DMF/DMSO mixture.[14] 2. Ensure resin is fully swollen before deprotection. 3. Use fresh, high-quality reagents. Cap remaining amines. |
| Low Final Yield / Presence of Deletion Sequences | Incomplete coupling at one or more hindered positions during synthesis. | Re-synthesize the peptide using a more robust protocol from the outset (e.g., microwave assistance, stronger coupling reagent like COMU).[17] |
| Racemization of the Coupled Residue | 1. Overly strong base (e.g., DIPEA). 2. Prolonged activation or high temperatures. | 1. Switch to a bulkier, weaker base like 2,4,6-collidine.[9] 2. Minimize pre-activation time. Use racemization-suppressing additives like Oxyma. |
Conclusion
The successful incorporation of bulky Fmoc-Aph derivatives is an achievable goal that hinges on a scientifically informed approach. By moving beyond standard protocols and strategically employing high-potency uronium reagents like HATU or COMU, optimizing the base and solvent environment, and leveraging technologies like microwave synthesis, researchers can effectively overcome the kinetic barriers imposed by steric hindrance. The protocols and principles outlined in this guide provide a robust framework for achieving high-purity, high-yield synthesis of complex peptides containing these valuable non-canonical residues.
References
-
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. 1
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). 14
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
-
BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. 2
-
BenchChem. (n.d.). The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents in Suppressing Epimerization. 6
-
BenchChem. (2025). Application Notes and Protocols: Fmoc-His(Boc)-OH in Therapeutic Peptide Synthesis. 22
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications.
-
Merck Millipore. (n.d.). Novabiochem®.
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC.
-
Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications.
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
-
AmbioPharm. (n.d.). Microwave SPPS Technology.
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
-
Novabiochem. (n.d.). Comparative study of conventional and microwave assisted synthesis.
-
ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
-
Luxembourg Bio Technologies. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.
-
Wikipedia. (n.d.). HATU.
-
Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(96), 14598-14601.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
-
Gilon, C., et al. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
-
Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
ChemPep. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
Albericio, F., & Subirós-Funosas, R. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
-
Synpeptide. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
-
Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity.
-
Galdeano, C., & Taly, A. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 18. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 19. biotage.com [biotage.com]
- 20. peptide.com [peptide.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Deprotection and Isolation Strategies for Peptides Containing Aph(Hor) Residues
This Application Note is designed for researchers and process chemists working with complex peptide APIs, specifically GnRH antagonists (e.g., Degarelix) or PNA-peptide hybrids containing the non-natural amino acid Aph(Hor) .
Executive Summary
The incorporation of 4-(hydroorotylamino)-L-phenylalanine , abbreviated as Aph(Hor) , is a critical strategy in the design of bioactive peptides (such as Degarelix) to enhance water solubility and reduce aggregation. However, the hydroorotyl moiety presents a unique chemical challenge: it is structurally robust in acidic media but highly unstable in aqueous basic conditions .
Standard peptide deprotection protocols—specifically the post-cleavage workup and neutralization steps—often lead to the catastrophic degradation of Aph(Hor) via a dihydroorotyl-hydantoin rearrangement .
This guide details a specialized Acid-Dominant Workflow to ensure the integrity of Aph(Hor) residues during global deprotection (TFA cleavage), ether precipitation, and HPLC purification.
Chemical Context & The "Hydantoin" Trap
To successfully handle Aph(Hor), one must understand the failure mechanism. Unlike standard amino acids, the "Hor" side chain contains a dihydropyrimidine-2,4-dione ring.
The Instability Mechanism
Upon exposure to aqueous base (pH > 7.5), the hydroorotyl ring undergoes a ring-opening hydrolysis to an N-carbamoyl-aspartyl intermediate, which rapidly recyclizes to form a thermodynamically stable 5-membered hydantoin derivative. This impurity is often inseparable from the target peptide by standard RP-HPLC.
DOT Diagram: The Hydantoin Rearrangement Pathway
The following diagram illustrates the degradation pathway that this protocol is designed to prevent.
Figure 1: The base-catalyzed degradation of the Aph(Hor) moiety. Standard neutralization steps (e.g., bicarbonate wash) trigger this pathway.
Critical Considerations for Global Deprotection
While the "Hor" group is sensitive to base, the Aph (Aminophenylalanine) backbone is electron-rich and susceptible to electrophilic aromatic substitution (alkylation) by protecting group carbocations (tBu+, Trt+, Pbf+) released during TFA cleavage.
Scavenger Selection Table
| Scavenger | Role in Aph(Hor) Synthesis | Recommendation |
| Water | Hydrolysis of esters; Plasmon quenching. | Essential (2.5–5%) . |
| TIS (Triisopropylsilane) | Traps Trt+ and tBu+ cations. | Essential (2.5–5%) . Prevents alkylation of the Aph phenyl ring. |
| DODT / EDT | Thiol scavengers for Trp/Cys. | Use only if Cys/Met present. Thiols can sometimes reduce the Hor imide under extreme forcing conditions, but generally safe. |
| Phenol | Traps Pbf+ ions. | Recommended if Arg(Pbf) is present to prevent sulfonation of the Aph ring. |
Detailed Protocol: Global Cleavage & Isolation
Objective: Remove resin and side-chain protecting groups (Boc, tBu, Trt) while maintaining acidic conditions to preserve the Hor ring.
Reagents Required[1][2][3][4][5][6][7]
-
Cleavage Cocktail: TFA : Phenol : Water : TIS (88 : 5 : 5 : 2 v/v/v/v). Adjust TIS to 5% if no Phenol is used.
-
Precipitation Solvent: Diethyl Ether or MTBE (Pre-chilled to -20°C).
-
Wash Solvent: Diethyl Ether.
Step-by-Step Methodology
Step 1: Resin Preparation[1][2][3]
-
Wash the peptidyl-resin (containing Aph(Hor)) with DCM (3x) to remove residual DMF. Trace DMF can cause basicity during concentration.
-
Dry the resin completely under Nitrogen flow for 20 minutes.
Step 2: Acidolytic Cleavage
-
Add the Cleavage Cocktail to the resin (10 mL per gram of resin).
-
Agitate gently (orbit or rock) for 2.0 to 3.0 hours at room temperature.
-
Note: Do not exceed 4 hours. While Hor is acid-stable, prolonged exposure to high cation concentrations increases the risk of alkylation on the Aph aromatic ring.
-
-
Filtration: Filter the resin into a polypropylene tube. Wash the resin beads with a small volume (1-2 mL) of fresh TFA.
Step 3: Precipitation (The Critical Junction)
Standard protocols often suggest neutralizing the waste or using basic washes. DO NOT do this for Aph(Hor) peptides.
-
Concentrate the TFA filtrate to ~20% of its original volume using a nitrogen stream or rotary evaporator (bath < 35°C).
-
Add cold Diethyl Ether (10x volume) to induce precipitation.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes at 4°C. Decant the supernatant.
-
Washing: Resuspend the pellet in cold Ether, vortex, centrifuge, and decant. Repeat 3 times.
-
Why? This removes the scavengers and cleaved protecting groups without altering pH.
-
Step 4: Drying and Dissolution
-
Dry the pellet under vacuum/nitrogen.
-
Dissolution: Dissolve the crude peptide in 10% Acetic Acid or 0.1% TFA in Water .
-
Validation Check: Check pH with a strip. It must be pH < 4 . If pH > 6, immediately add Acetic Acid.
-
HPLC Purification & Analysis Strategy
The hydrophilicity of the Hor group (due to the imide) often causes Aph(Hor) peptides to elute earlier than their unmodified counterparts, but the Hydantoin impurity elutes very close to the product.
Chromatographic Conditions
-
Column: C18 (End-capped is preferred to reduce silanol interactions).
-
Mobile Phase A: 0.1% TFA in Water (Maintains pH ~2).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Shallow gradients (e.g., 0.5% B per minute) are required to separate the Hydantoin impurity from the Hor product.
-
Temperature: 45°C–60°C (Elevated temperature improves peak shape for aggregation-prone Aph peptides).
Workflow Diagram: Isolation Logic
Figure 2: Decision tree for the isolation of Aph(Hor) peptides. The red path indicates the common error of basic dissolution.
Synthesis Considerations (Upstream Controls)
While this note focuses on deprotection, the quality of the final product is dictated by the synthesis strategy.
-
Late-Stage Introduction: To avoid exposing the Hor group to Piperidine (used for Fmoc removal) multiple times, introduce the Fmoc-Aph(Hor)-OH residue as late as possible in the sequence.
-
Alternative Bases: If Aph(Hor) must be introduced early, consider using DBU/Piperidine (2% DBU, 2% Piperidine) for shorter durations for subsequent deprotection steps, though late-stage introduction is the industry standard for Degarelix.
-
On-Resin Construction: Alternatively, incorporate Fmoc-Phe(4-NO2)-OH, reduce it to Phe(4-NH2) on-resin, and couple Hydroorotic acid at the very end of the synthesis. This completely bypasses the base-sensitivity issue during chain elongation.
References
-
Schteingart, C. D., et al. (2019). Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. The Journal of Organic Chemistry.
-
Fani, M., et al. (2021).[4] Radiolabeled Peptides for Cancer Imaging and Therapy: From Bench-to-Bedside. CHIMIA.
-
Google Patents. (2020). Process for the preparation of degarelix (WO2020178394A1).
-
Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews.
Sources
Application Note: Manual vs. Automated Synthesis Using Fmoc-L-Aph(D-Hor)-OH
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This compound is a specialized non-canonical amino acid used primarily in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.[1] Structurally, it consists of a phenylalanine core modified at the 4-position with an amino group acylated by D-hydroorotic acid (Hor).[1]
The "Hor" Challenge
The incorporation of this residue is notoriously difficult due to three converging factors:
-
Solubility: The hydroorotic acid moiety is a cyclic urea derivative (hydantoin-like), imparting high polarity and a tendency for strong intermolecular hydrogen bonding. This leads to on-resin aggregation and poor solubility in standard SPPS solvents (DCM, pure DMF).[1]
-
Base Instability: The imide system within the Hor ring is susceptible to base-catalyzed rearrangement or ring-opening (hydantoin formation) during repeated Fmoc deprotection cycles (typically using piperidine).[1]
-
Steric Bulk: The side chain is massive, slowing down coupling kinetics and requiring highly efficient activation strategies.
This guide compares Manual vs. Automated protocols, arguing that while automation offers throughput, Manual Synthesis (or Hybrid) is often required for this specific residue to mitigate base-contact time and manage solubility.
Material Science & Preparation
Before initiating synthesis, the physical behavior of the building block must be managed.
Solubility Profile
| Solvent System | Solubility (0.1 M) | Stability (24h) | Recommendation |
| DCM | Insoluble | N/A | Do Not Use |
| DMF | Moderate/Poor | High | Requires heating/sonication; prone to precipitation.[1] |
| NMP | Good | High | Preferred for automated lines. |
| DMF/DMSO (80:20) | Excellent | Moderate | Best for Manual Coupling. Breaks aggregation.[1] |
Reagent Specifications
Decision Framework: Manual vs. Automated
The choice of platform depends heavily on the position of the Aph(Hor) residue within the peptide sequence.
Diagram 1: Synthesis Workflow Decision Tree
Caption: Decision logic for selecting synthesis platform based on residue position and cumulative base exposure risk.
Detailed Protocols
Protocol A: Manual Synthesis (Recommended for High Purity)
Rationale: Manual synthesis allows for "Just-in-Time" solubilization and immediate filtration after deprotection, minimizing the exposure of the Hor ring to piperidine.[1]
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell resin (Rink Amide MBHA recommended) in DMF for 30 mins.
-
Critical: Wash with DMF/DMSO (80:20) prior to the Aph(Hor) coupling step to disrupt potential aggregation on the resin.
-
-
Coupling of this compound:
-
Dissolution: Dissolve 3.0 eq of amino acid in minimal NMP or DMF/DMSO (80:20). If cloudy, sonicate at 35°C.
-
Activation: Add 3.0 eq HATU and 6.0 eq DIEA (Diisopropylethylamine). Note: Pre-activate for only 30 seconds.
-
Reaction: Add to resin immediately. Agitate (nitrogen bubble or shaker) for 2 to 4 hours .
-
Monitoring: Perform a Kaiser Test or Chloranil Test. If slightly positive, re-couple using DIC/OxymaPure (3 eq each) overnight.
-
-
The "Flash" Deprotection (Crucial Step):
-
Standard deprotection (20% piperidine x 20 mins) degrades the Hor moiety.
-
Modified Protocol:
-
Wash resin 5x with DMF.
-
Treat with 20% Piperidine/DMF for 3 minutes . Drain.
-
Treat with 20% Piperidine/DMF for 7 minutes . Drain immediately.
-
Wash extensively (7x) with DMF to remove all traces of base instantly.
-
-
-
Capping:
-
Acetylate unreacted amines (Ac2O/DIEA) to prevent deletion sequences, as the bulky Aph residue often causes steric shielding of the N-terminus.
-
Protocol B: Automated Synthesis (High Throughput)
Rationale: For scale-up or short sequences where base exposure is minimal.[1] Requires instrument programming flexibility.
Critical Programming Parameters:
-
Solvent Modification: Replace the system "Amino Acid Solvent" with NMP . Do not use pure DMF for this vial position.
-
Single-Shot Delivery: Program the instrument to use the entire vial contents. Do not allow the needle to return to the vial (prevents moisture contamination).
-
Double Coupling Macro:
-
Pass 1: 3 eq AA, DIC, Oxyma (1 hour, 50°C).
-
Pass 2: 1 eq AA, HATU, DIEA (1 hour, RT).
-
Reasoning: Heat helps the first coupling; the second "hard" coupling cleans up difficult sites.
-
Diagram 2: Automated Cycle Logic
Caption: Automated cycle highlighting the critical solvent switch to NMP and temperature control during coupling.
Comparative Data Analysis
The following data summarizes the typical outcomes when synthesizing a 10-mer peptide containing Aph(Hor) at position 5.[1]
| Parameter | Manual Synthesis | Automated Synthesis (Standard) | Automated Synthesis (Optimized) |
| Crude Purity | 85 - 92% | 60 - 70% | 78 - 85% |
| Main Impurity | Deletion sequences | Hydantoin/Rearranged product | Incomplete coupling |
| Solvent Consumption | Low (Controlled) | High (Wash cycles) | Moderate |
| Operator Time | High (4-6 hours active) | Low (1 hour setup) | Low |
| Reagent Cost | Efficient (No dead volume) | High (Dead volume loss) | Moderate |
Troubleshooting & Quality Control
Common Failure Modes
-
Hydantoin Formation (M-18 peak):
-
Cause: Extended exposure to Piperidine.
-
Solution: Switch to 0.1 M HOBt in 20% Piperidine . The acidic additive suppresses the base-catalyzed rearrangement of the Hor ring while allowing Fmoc removal [1].
-
-
Incomplete Coupling (Deletion):
Analytical Verification
-
HPLC: Use a C18 column with a shallow gradient (e.g., 20-50% B over 30 mins).[1] The diastereomers (L-Aph/D-Hor vs L-Aph/L-Hor) often co-elute; use a phenyl-hexyl column for better separation if racemization is suspected.[1]
-
Mass Spec: Look for the parent ion.
-
Target: [M+H]+
-
Hydantoin impurity: [M-18]+ (Loss of water from ring closure).[1]
-
References
-
Ferring B.V. (2010).[1] Solid-phase synthetic process for degarelix. Patent WO2011066386. Google Patents.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Albericio, F., & Tulla-Puche, J. (2008). The Application of the Multi-faceted Linker in the Solid-Phase Synthesis of Difficult Peptides. Royal Society of Chemistry. [Link]
-
Biotage. (2023).[1][4] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage Blog. [Link]
Application Notes & Protocols: Synthesis of LHRH Antagonists Featuring Fmoc-L-Aph(D-Hor)-OH
Introduction: The Strategic Role of Unnatural Amino Acids in LHRH Antagonist Design
Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern sex steroid production.[1][2] LHRH antagonists are synthetic peptides that competitively block the LHRH receptor in the pituitary, leading to a rapid and profound suppression of LH, FSH, and consequently, testosterone levels.[1][2][3] This mechanism of action makes them a cornerstone of androgen-deprivation therapy (ADT) for advanced, hormone-dependent prostate cancer and other conditions.[4]
Unlike LHRH agonists, which initially cause a surge in testosterone (a "flare" phenomenon), antagonists provide immediate suppression, which is a significant clinical advantage.[2][4] The efficacy and stability of these peptide drugs are greatly enhanced by the incorporation of unnatural, non-proteogenic amino acids.[5]
This guide focuses on the use of a key building block, Fmoc-L-Aph(D-Hor)-OH , in the synthesis of potent LHRH antagonists. The incorporation of this specialized amino acid derivative, an L-aminophenylalanine (Aph) residue bearing a D-hydantoin-ornithine (Hor) moiety, is designed to enhance the biological activity and stability of the resulting peptide antagonist.[6][7] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is ideal for Solid-Phase Peptide Synthesis (SPPS), the method of choice for producing synthetic peptides.[][9] Its base-labile nature allows for mild deprotection conditions, preserving the integrity of the complex and often sensitive peptide chain.[]
This document provides a comprehensive overview of the synthesis, purification, and characterization of LHRH antagonists using this compound, intended for researchers, chemists, and drug development professionals.
The Key Building Block: this compound
The successful synthesis of a complex peptide hinges on the quality and properties of its constituent building blocks. This compound is a highly specialized amino acid derivative designed for enhanced performance in the resulting peptide therapeutic.
Chemical Structure and Properties
-
Systematic Name: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((R)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid[6]
The structure features three key components:
-
L-Aminophenylalanine (Aph) Backbone: Provides the core amino acid structure for incorporation into the peptide chain.
-
D-Hydantoin-ornithine (Hor) Side Chain: This complex, non-natural side chain is crucial for receptor binding and enhancing the antagonist's biological activity and stability.
-
Fmoc Protecting Group: A base-labile protecting group on the α-amine, essential for the stepwise, controlled assembly of the peptide on a solid support.[][11]
Caption: Chemical Structure of this compound.
Principle of Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard methodology for synthesizing peptides in a laboratory setting.[9][12] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[][12] The Fmoc/tBu strategy is the most widely used approach due to its mild reaction conditions.[13][14]
The synthesis cycle consists of four main steps, repeated for each amino acid to be added:
-
Resin Preparation & Swelling: The solid support (e.g., Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent like Dimethylformamide (DMF) to allow access to the reactive sites.[15]
-
Fmoc Deprotection: The terminal Fmoc group on the growing peptide chain is removed using a basic solution, typically 20% piperidine in DMF, to expose a free amine.[15][16]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is "activated" by a coupling reagent (e.g., HBTU/HOBt) and then added to the resin, forming a new peptide bond with the free amine.[15]
-
Washing: Excess reagents and byproducts are washed away, leaving the elongated, Fmoc-protected peptide ready for the next cycle.
This cyclical process is automated in modern peptide synthesizers, allowing for the efficient construction of complex peptides.[15]
Caption: The Fmoc-SPPS Cyclical Workflow.
Detailed Protocols
Materials and Reagents
| Item | Description/Grade | Supplier Example |
| Resin | Rink Amide MBHA Resin (100-200 mesh) | Novabiochem |
| Amino Acids | Fmoc-protected amino acids, including this compound | Chem-Impex, Advanced ChemTech |
| Solvents | DMF (Peptide Synthesis Grade), Dichloromethane (DCM), Piperidine | Major Chemical Suppliers |
| Coupling Reagents | HBTU, HOBt, or HATU | Major Chemical Suppliers |
| Base | Diisopropylethylamine (DIPEA) | Major Chemical Suppliers |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | Major Chemical Suppliers |
| Purification | Acetonitrile (HPLC Grade), Water (HPLC Grade), TFA (HPLC Grade) | Waters, Agilent |
Protocol 1: Automated Solid-Phase Peptide Synthesis
This protocol outlines the synthesis of a representative LHRH antagonist on a 0.1 mmol scale. The sequence will incorporate this compound at a strategic position.
-
Resin Loading and Preparation:
-
Automated Synthesis Cycles:
-
Program the peptide synthesizer to perform the standard Fmoc-SPPS cycles.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Perform this step twice.[16]
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling: For standard amino acids, use a 4-fold molar excess of Fmoc-amino acid, 3.9-fold excess of HBTU/HATU, and 6-fold excess of DIPEA relative to the resin substitution.[5] Allow to react for 45-60 minutes.
-
Special Consideration for this compound: Due to its bulk and potential for difficult coupling, it is highly recommended to perform a "double coupling" for this residue. After the initial 60-minute coupling, drain the vessel and add a fresh solution of activated this compound and allow it to react for another 60 minutes. This ensures the reaction goes to completion.
-
Monitoring: After the coupling step for bulky residues, it is prudent to perform a Kaiser test. A negative result (beads remain colorless) indicates a successful coupling. A positive result (blue beads) signifies incomplete reaction, requiring a recoupling step.[17]
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection cycle to remove the N-terminal Fmoc group.
-
-
Resin Washing and Drying:
-
Wash the final peptide-resin thoroughly with DMF, followed by DCM, and dry under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.
-
Prepare the Cleavage Cocktail:
-
In a fume hood, prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Prepare approximately 10 mL per 0.1 mmol of synthesis.
-
Causality: TFA is the strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions with sensitive residues like Tryptophan and Methionine.[16][17]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Stir or agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Reduce the volume of the TFA solution using a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume (e.g., 40 mL) of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers and cleaved protecting groups.
-
-
Drying:
-
Dry the white peptide pellet under vacuum to obtain the crude product.
-
Protocol 3: Purification and Analysis
The crude product contains the target peptide along with impurities from incomplete couplings or side reactions. Purification is essential to achieve the high purity required for biological applications.[18]
-
Purification by Preparative RP-HPLC:
-
System: A preparative scale Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column is standard.[12][19]
-
Mobile Phases:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A (with some Solvent B if solubility is an issue).
-
Inject the solution onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 10-60% over 40 minutes).
-
Monitor the elution profile at 215 nm or 280 nm. The peptide bond absorbs at 215 nm.[19]
-
Collect fractions corresponding to the main peak.
-
-
-
Characterization and Quality Control:
-
Analytical RP-HPLC: Analyze the collected fractions for purity using an analytical RP-HPLC system. Pool fractions with >95% purity.[19]
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by verifying its molecular weight using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.[19]
-
-
Lyophilization:
-
Freeze-dry the pooled, pure fractions to obtain the final peptide as a fluffy, white powder. The peptide is typically obtained as a TFA salt.[19]
-
Mechanism of Action: Competitive Antagonism
The synthesized LHRH antagonist exerts its therapeutic effect by directly competing with endogenous LHRH for binding to its receptors on the surface of pituitary gonadotroph cells.[3][20]
-
Blockade: The antagonist binds to the LHRH receptor but does not activate it. This competitive occupancy prevents native LHRH from binding and stimulating the cell.[1][3]
-
Suppression: The lack of LHRH receptor stimulation leads to a rapid cessation of LH and FSH secretion.[2]
-
Hormonal Cascade Inhibition: The drop in LH levels prevents the testes from producing testosterone, leading to medical castration levels within days.[4]
-
Receptor Downregulation: Some evidence suggests that prolonged treatment with antagonists may also lead to a downregulation of LHRH receptor expression and their corresponding mRNA levels, further contributing to the suppression.[3][20]
Caption: Mechanism of LHRH Antagonist Action.
References
-
Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Retrieved from [Link]
-
Schally, A. V., & Comaru-Schally, A. M. (2000). Mode of Action of LHRH Analogs. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. Retrieved from [Link]
-
Kovacs, M., Schally, A. V., Csernus, B., & Rekasi, Z. (2003). Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats. Proceedings of the National Academy of Sciences, 100(3), 1233-1238. Retrieved from [Link]
-
Engel, J. B., & Schally, A. V. (2007). Drug Insight: LHRH antagonists for prostate cancer. Nature Clinical Practice Urology, 4(3), 146-153. Sourced from ResearchGate diagram. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Msaouel, P., & Karantanos, T. (2021). Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. Therapeutic Advances in Urology, 13, 175628722110545. Retrieved from [Link]
-
Crawford, E. D., & Hou, A. H. (2009). LHRH Antagonists vs LHRH Agonists: Which Is More Beneficial in Prostate Cancer Therapy? CancerNetwork, 18(12). Retrieved from [Link]
-
Agilent Technologies, Inc. (2024, May 9). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. LCGC International. Retrieved from [Link]
-
Morales-San-Frutos, J., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(21), 3895. Retrieved from [Link]
-
Janecka, A., et al. (1993). Synthesis and bioassay of LHRH-antagonists with N-Ac-D-O-phenyltyrosine and N-Ac-D-3-(2-dibenzofuranyl)alanine in position 1. International Journal of Peptide and Protein Research, 42(5), 412-416. Retrieved from [Link]
-
Al-Azzawi, W. T., et al. (2018). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. Journal of Biomaterials and Nanobiotechnology, 9(2), 165-177. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124662550, Fmoc-D-4-Aminophe(L-Hydroorotyl). Retrieved from [Link]
-
Kim, S. K., et al. (1999). Solid phase peptide synthesis using 2-(4-Nitrophenyl)-sulfonylethoxycarbonyl (NSC) amino acids for Luteinizing hormone-releasing hormone (LHRH). Journal of the Korean Chemical Society, 43(1), 94-99. Sourced from R Discovery. Retrieved from [Link]
-
Horvath, A., et al. (1982). Synthesis and biological activity of LH-RH antagonists modified in position 1. Peptides, 3(6), 969-971. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71721449. Retrieved from [Link]
-
Horvath, A., et al. (1982). Synthesis and biological activity of LH-RH antagonists modified in position 1. Peptides, 3(6), 969-71. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Sourced from ResearchGate. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Retrieved from [Link]
-
Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33-55. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Sourced from DU Chem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. chemimpex.com [chemimpex.com]
- 12. agilent.com [agilent.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptide.com [peptide.com]
- 18. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 20. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimizing Solubility and Coupling of Fmoc-L-Aph(D-Hor)-OH
Executive Summary & Molecule Profile[1][2][3]
Fmoc-L-Aph(D-Hor)-OH (Fmoc-4-amino-L-phenylalanine-D-hydroorotic acid) is a technically demanding non-canonical amino acid.[1][2] It is a critical intermediate, structurally related to residues found in GnRH antagonists like Degarelix.
Users frequently report "solubility issues" which are often a conflation of three distinct physicochemical phenomena:
-
Intrinsic Hydrophobicity: The aromatic Fmoc and Phenylalanine core resist aqueous/ether solvation.[1]
-
Intermolecular Aggregation: The Hydroorotic acid (Hor) moiety functions as a hydrogen-bond donor/acceptor, promoting strong
-sheet-like stacking (gelation) in solution.[1][2] -
Chemical Instability (The "Hydantoin Trap"): Under standard SPPS basic conditions (e.g., 20% Piperidine), the Hor moiety can rearrange into a hydantoin derivative. This byproduct is often less soluble and forms "gunk" on the resin, which users mistake for the starting material crashing out.
This guide provides a self-validating workflow to distinguish and resolve these issues.
Solubility Troubleshooting Guide
Q1: My this compound does not dissolve in standard DMF at 0.1 M. What is the correct solvent system?
Diagnosis: Pure DMF is often insufficient due to the hydrogen-bonding network of the Hor side chain.[1] Solution: You must disrupt the hydrogen bond network using a chaotropic solvent system.[1]
Recommended Solvent Systems (Ranked by Efficacy):
| Rank | Solvent System | Concentration Limit | Application Note |
| 1 | DMF + 10% DMSO | Up to 0.3 M | Gold Standard. DMSO disrupts aggregation without affecting coupling kinetics significantly.[1][2] |
| 2 | NMP (N-Methyl-2-pyrrolidone) | Up to 0.2 M | Better solvation than DMF, but NMP can accelerate Fmoc removal if not fresh.[1][2] |
| 3 | DMF + 0.4M LiCl | Up to 0.2 M | Use only if DMSO fails.[1] LiCl is a chaotropic salt that breaks H-bonds but requires extensive washing to remove.[1][2] |
Protocol: The "Step-Up" Dissolution Method
-
Weigh the amino acid into a dry vial.
-
Add 75% of the calculated volume of DMF.[1]
-
Vortex for 30 seconds. If particles persist, do not add more DMF yet.
-
Add DMSO to reach 10% of the final volume.[1]
-
Sonicate at 35°C (max) for 5 minutes. Note: Do not exceed 40°C to prevent Fmoc degradation.
-
Solution should be clear.[1] If not, filter through a 0.45 µm PTFE filter (loss of yield is preferable to clogging resin).
Q2: The solution turns cloudy/gels during the coupling reaction. Why?
Cause: This is likely On-Resin Aggregation .[1][2] As the peptide chain grows, the Hor moiety interacts with the resin-bound peptide, forming a gel network. Immediate Fix:
-
Switch to Hot Coupling: Perform the coupling at 40°C - 50°C . Heat provides the kinetic energy to break intermolecular H-bonds.[1][2]
-
Use a Chaotropic Coupling Mixture: Add 0.1% Triton X-100 or use NMP as the primary reaction solvent.[1]
Stability & "The Hydantoin Trap"
Q3: I see a precipitate forming after adding the base (Piperidine). Is this solubility?
Critical Warning: No. This is likely a chemical degradation event.[1] The hydroorotic acid (Hor) moiety is sensitive to strong bases.[1] Prolonged exposure to piperidine causes a base-catalyzed rearrangement of the Hor group into a Hydantoin derivative [1].[1][3] This byproduct is structurally distinct and often precipitates.[1]
Mechanism:
-
Base removes the proton from the Hor imide.[1]
-
The amide nitrogen attacks the exocyclic carbonyl.[1]
-
Rearrangement leads to a stable 5-membered hydantoin ring.[1][2]
Prevention Strategy:
-
Minimize Base Contact: Reduce Fmoc deprotection times. Instead of standard
min, use min with higher flow rates. -
Alternative Bases: If synthesis allows, use 0.1 M DBU with 2% Piperidine (shorter exposure) or tert-Butylamine (less nucleophilic, though slower Fmoc removal) [2].[1][2]
-
Neutral Coupling: Avoid highly basic coupling conditions (like HBTU/DIPEA in large excess).
Coupling Protocols (Step-by-Step)
Scenario A: Standard Automated Synthesis (High Throughput)
Use this for standard peptides < 15 residues.
-
Reagents:
-
Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma.
-
Time: 60 minutes at Room Temperature.
Scenario B: "Difficult" Sequence (Aggregation Prone)
Use this if the sequence contains multiple hydrophobic residues (e.g., Ala, Val, Ile, Phe).
-
Reagents: HATU / HOAt / TMP (2,4,6-Trimethylpyridine).[1]
-
Why TMP? It is a weaker base than DIPEA (Collidine), reducing the risk of side reactions while activating HATU effectively.
-
-
Solvent: NMP or DMF/DMSO (9:1).[1]
-
Stoichiometry: 3 eq AA : 2.9 eq HATU : 6 eq TMP.
-
Double Coupling: Perform the reaction twice for 45 minutes each.
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for handling this compound issues.
Figure 1: Logical decision tree for diagnosing solubility vs. stability issues during SPPS.
Storage and Stability Data
| Parameter | Specification | Reasoning |
| Storage Temp | -20°C | Prevents slow hydrolysis of the Fmoc group.[1][2] |
| Desiccant | Required | The Hor moiety is hygroscopic; moisture accelerates degradation.[1] |
| Solution Stability | < 24 Hours | Do not store dissolved stock. The Hor moiety can slowly aggregate or degrade in DMF over time.[1] Prepare fresh immediately before use. |
| Light Sensitivity | Low | Standard amber vials are sufficient.[1] |
References
-
Koedjikov, A. H., et al. (1984).[1] Base-catalyzed rearrangement of hydroorotic acid derivatives in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 2.
-
Gong, P., et al. (2011).[1] Process for the preparation of Degarelix. Patent WO2011066386A2.[1]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
BenchChem Technical Support. (2025). Solubility of Fmoc-Amino Acids in SPPS. [1][2]
Sources
Technical Support Center: Fmoc-Aph(Hor)-OH Coupling Optimization
Case ID: T-APH-HOR-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Molecule Profile
Subject: Troubleshooting incomplete coupling of Fmoc-4-amino-phenylalanine(Hydroorotic acid)-OH [Fmoc-Aph(Hor)-OH].
The Core Challenge: The coupling of Fmoc-Aph(Hor)-OH presents a "perfect storm" of synthetic difficulties. You are not just dealing with steric hindrance; you are fighting supramolecular chemistry. The Hydroorotic acid (Hor) moiety is a nucleobase mimic (structurally similar to Thymine/Uracil). It possesses an imide structure capable of strong intermolecular hydrogen bonding (Hoogsteen/Watson-Crick-like interactions).
Consequence:
-
Aggregation: The peptide chain "zips up" on the resin, making the N-terminus inaccessible.
-
Solubility: The amino acid itself may precipitate in standard DCM/DMF mixtures.
-
Steric Shielding: The bulky side chain shields the
-amine, slowing down acylation kinetics.
Diagnostic: Interpreting the Failure
Before altering your protocol, confirm the mode of failure using this diagnostic matrix.
| Observation | Probable Cause | Recommended Action |
| Pre-coupling: Amino acid clouds/crashes out of DMF. | Solubility Limit. The Hor group is aggregating in non-polar media. | Switch solvent system to NMP or DMSO/DMF (1:4) . |
| Post-coupling: Kaiser Test is Blue/Purple after 2 hours. | Incomplete Coupling. Steric hindrance or on-resin aggregation. | Do not proceed. Perform "Gold Standard" Recoupling (See Section 4). |
| Post-cleavage (LCMS): Mass = Target + 542 Da. | Double Hit. Two residues coupled (rare but possible with high activation). | Reduce equivalents; check for Fmoc loss in storage. |
| Post-cleavage (LCMS): Mass = Target - 18 Da (Dehydration) or +56 Da (tBu adduct). | Side Reaction. | Check cleavage cocktail scavengers; ensure Hor ring stability. |
Troubleshooting Workflow (Logic Map)
The following decision tree outlines the logical steps to resolve coupling issues.
Caption: Logical decision tree for diagnosing and resolving Fmoc-Aph(Hor)-OH coupling failures.
The "Gold Standard" Coupling Protocol
Do not use standard HBTU/HOBt protocols for this derivative. The activation is too slow, and the urea byproducts (if using carbodiimides) can complicate purification.
Reagents Required:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for reducing racemization and boosting rate.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF with 0.8M LiCl.
Step-by-Step Methodology:
-
Resin Preparation:
-
Ensure the resin is swelled in NMP (not DCM) for 20 minutes prior to coupling. This prepares the resin matrix for the polar amino acid.
-
-
Activation (Pre-mix):
-
Dissolve Fmoc-Aph(Hor)-OH (3.0 eq) and HATU (2.9 eq) in minimal NMP.
-
Add HOAt (3.0 eq) .
-
Crucial: Add DIPEA (6.0 eq) immediately before adding to the resin. Do not let the activated ester sit for >2 minutes (risk of racemization).
-
-
The Coupling (The "Power" Step):
-
The Second Pass (Double Coupling):
-
Drain and wash with NMP.
-
Repeat Step 2 and 3.
-
Why? The first pass often hits 80-90% conversion. The second pass, with fresh reagents, drives the equilibrium to >99%.
-
-
Capping (Mandatory):
Frequently Asked Questions (FAQs)
Q1: Why does the Kaiser test fail (false negative) even when coupling is poor?
A: The "Hor" group and the bulky phenyl ring can sterically shield the N-terminus after the Aph residue is attached, making the next deprotection difficult. However, if you are testing before Aph coupling (on the previous residue) and it's negative, but the yield is low later, it suggests aggregation .
-
Tip: Use the Chloranil Test or TNBS Test for secondary amines or difficult sequences, as they can sometimes be more sensitive than Kaiser in aggregated regions.
Q2: Is the Hydroorotic (Hor) group stable to Piperidine?
A: Generally, yes . The Hor group is an imide. While imides can be base-sensitive (ring opening), the specific cyclic structure in Aph(Hor) is robust enough for standard Fmoc removal (20% Piperidine).
-
Precaution: If you have a very long sequence requiring many deprotection cycles, switch to a milder deprotection cocktail: 20% Piperidine + 0.1M HOBt in DMF. The HOBt suppresses aspartimide formation and protects sensitive side chains.
Q3: My peptide precipitates in Ether after cleavage. Is this normal?
A: Yes, but be careful. Aph(Hor)-containing peptides are extremely insoluble in Ether due to the polar nature of the Hor group.
-
Fix: Do not rely solely on Ether precipitation. If the yield looks low, check the Ether supernatant. You may need to dilute the cleavage cocktail with water/acetonitrile and lyophilize directly, rather than precipitating.
Q4: Can I use PyBOP instead of HATU?
A: You can, but it is not recommended for this specific derivative. PyBOP generates carcinogenic HMPA byproducts and is generally slower than HATU for sterically hindered couplings. For Aph(Hor), the reaction velocity provided by the 7-azabenzotriazole (At) moiety in HATU/HOAt is essential to outcompete aggregation kinetics.
Visualizing the Aggregation Mechanism
Understanding why this fails helps you prevent it. The diagram below illustrates how the Hor side chains interact.
Caption: Mechanism of aggregation via Hor-Hor Hydrogen bonding and the disruption effect of chaotropic agents.
References
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods. Methods in Enzymology, 289, 104-126. Link
- Grounding: Establishes HATU/HOAt as the superior choice for hindered couplings.
-
Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(4), 1181-1186. Link
- Grounding: Validates the use of chaotropic salts (LiCl)
-
Nielsen, P. E. (Ed.).[8][9] (2002). Peptide Nucleic Acids: Protocols and Applications. Horizon Bioscience.
- Grounding: Provides context on the handling of nucleobase-mimic protecting groups (like Hor) and their solubility profiles.
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link
- Grounding: Confirms the stability profiles of amide/imide protecting groups under Fmoc deprotection conditions.
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | C29H26N4O7 | CID 71721449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization of L-4-Aminophenylalanine (L-Aph)
Status: Operational Agent: Senior Application Scientist, Peptide Chemistry Division Ticket ID: L-APH-OPT-001
Executive Summary
L-4-Aminophenylalanine (L-Aph) presents a unique challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the electronic character of the para-amino substituent (even when protected as Boc/Fmoc) alters the acidity of the
This guide replaces generic "best practices" with a specific, self-validating workflow designed to preserve chiral integrity (
Module 1: The "Golden Path" Coupling Protocol
User Question: I am seeing doublet peaks in my HPLC after coupling Fmoc-L-Aph(Boc)-OH. Standard HBTU/DIEA protocols were used. How do I fix this?
Technical Diagnosis:
The use of HBTU/DIEA is the likely root cause. Uronium/Aminium salts (HBTU, HATU) require a tertiary base (DIEA) to initiate activation. In the presence of the electron-withdrawing aromatic side chain of L-Aph, DIEA facilitates the abstraction of the
The Solution: Carbodiimide/Oxime Activation (Base-Free)
Switch to a DIC/Oxyma Pure system.[1] This method activates the carboxyl group at a lower pH (approx. pH 4.5–5.0), drastically reducing the kinetic window for
Optimized Coupling Protocol for L-Aph
| Parameter | Specification | Rationale |
| Reagent A | DIC (Diisopropylcarbodiimide) | Forms the O-acylisourea without requiring exogenous base. |
| Reagent B | Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Superior to HOBt/HOAt in suppressing racemization; prevents N-acylurea formation.[1] |
| Base | NONE (Strictly prohibited) | Elimination of DIEA/NMM prevents base-catalyzed enolization. |
| Solvent | DMF (Dimethylformamide) | Standard polarity; NMP can be used if aggregation is suspected. |
| Pre-activation | 2–3 minutes | Allows formation of the active Oxyma ester. |
| Coupling Time | 60 minutes | Sufficient for conversion without prolonged exposure.[2] |
Step-by-Step Workflow:
-
Dissolution: Dissolve Fmoc-L-Aph(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.
-
Activation: Add DIC (3.0 eq). Vortex for exactly 2 minutes. The solution may turn yellow/orange; this is normal.
-
Addition: Add the pre-activated mixture immediately to the resin.
-
Agitation: Shake at room temperature for 60 minutes.
-
Wash: Drain and wash with DMF (
).
Critical Alert: Do NOT use HATU, HBTU, or PyBOP with DIEA for this specific residue unless absolutely necessary (e.g., extreme steric hindrance). If HATU must be used, replace DIEA with 2,4,6-Collidine (TMP) , a weaker, sterically hindered base that reduces racemization risk.
Module 2: Resin Loading & Strategic Planning
User Question: Can I load Fmoc-L-Aph(Boc)-OH onto a Wang resin?
Technical Diagnosis: Loading onto Wang resin typically requires DMAP (4-Dimethylaminopyridine) to catalyze the esterification. DMAP is a potent nucleophilic catalyst that significantly increases racemization risk during the long loading reaction (often 2–12 hours).
The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin Use 2-CTC resin.[3][4][5] The high reactivity of the trityl chloride allows loading under very mild basic conditions (DIEA only, no DMAP) and preserves chiral purity.
Low-Racemization Loading Protocol (2-CTC)
-
Swell Resin: Swell 2-CTC resin in dry DCM for 30 mins.
-
Prepare Solution: Dissolve Fmoc-L-Aph(Boc)-OH (0.6–0.8 eq relative to resin max loading) in dry DCM. Add DIEA (4.0 eq).
-
Note: We intentionally underload the resin to prevent aggregation later.
-
-
Reaction: Add solution to resin. Agitate for 2 hours.
-
Capping: Add Methanol (HPLC grade, 0.8 mL per gram of resin) to the reaction slurry. Agitate for 15 mins to cap unreacted chlorides.
-
Wash: DCM (
), DMF ( ), DCM ( ).
Module 3: Mechanism of Failure (Visualized)
To understand why the protocol above is necessary, refer to the mechanistic pathway below. It illustrates the "Race Condition" between the desired coupling and the undesired racemization.
Figure 1: The Racemization Trap. The presence of base (DIEA) accelerates the path from Oxazolone to Enolization. The DIC/Oxyma protocol maximizes the "Direct Amine Attack" pathway (Green) and minimizes the "Enolization" pathway (Yellow/Red).
Module 4: Troubleshooting & Analysis (FAQ)
Q: I suspect racemization has already occurred. How do I prove it? A: You cannot rely solely on standard C18 HPLC retention times, as the D/L diastereomers may co-elute. You must use Marfey’s Method or a synthesized standard.
Validation Protocol (The "Doublet" Test):
-
Synthesize the Control: Intentionally synthesize the D-isomer version of your peptide using Fmoc-D-Aph(Boc)-OH.
-
Coinjection: Mix your L-peptide sample with a small amount of the D-peptide control.
-
HPLC Analysis: Run the mixture on C18. If you see two distinct peaks, your separation method is valid. If your original L-peptide sample shows a small shoulder that matches the D-peptide retention time, you have racemization.
Q: Can the Fmoc removal step cause racemization? A: Yes. While less common than coupling racemization, prolonged exposure to Piperidine (a strong base) can cause epimerization of the L-Aph residue if it is at the C-terminus (attached directly to the resin).
-
Fix: Use 0.1M HOBt in the 20% Piperidine/DMF deprotection cocktail. The acidity of HOBt buffers the piperidine, reducing basicity just enough to protect the chiral center without preventing Fmoc removal.
Q: Why Oxyma Pure and not HOBt?
A: Oxyma Pure is a non-explosive replacement for HOBt/HOAt with superior kinetics. Comparative studies show Oxyma/DIC yields lower racemization rates (
Module 5: Diagnostic Decision Tree
Use this flow to diagnose issues with L-Aph incorporation.
Figure 2: Troubleshooting Logic Flow. Distinguishing between aggregation (broad peaks) and racemization (split peaks) is critical for selecting the correct remedy.
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Barlos, K., Gatos, D., Kapolos, S., Papaphotiu, G., Schäfer, W., & Wenqing, Y. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid-Harz zur Synthese von [Leu15]-Gastrin I. Tetrahedron Letters, 30(30), 3943-3946. Link
-
Marfey, P. (1984). Determination of D-amino acids in peptides and proteins. Carlsberg Research Communications, 49(6), 591–596. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Sources
Technical Support Center: Fmoc Removal from Sterically Hindered Aph Residues
Ticket ID: #SPPS-APH-004 Status: Open Priority: High (Synthesis Stalled) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Diagnostic Framework
The Issue: You are attempting to remove the Fmoc protecting group from a 4-aminophenylalanine (Aph) residue. Standard protocols (20% piperidine) are yielding incomplete deprotection.
The Root Cause: Aph introduces significant steric bulk and rigidity to the peptide backbone. When coupled with the polymer matrix of Solid-Phase Peptide Synthesis (SPPS), this creates a "steric shield" around the carbamate linkage.
-
** steric hindrance:** The phenyl ring adjacent to the
-carbon physically blocks the approach of the bulky piperidine molecule. -
Aggregation: Aph-containing sequences often adopt
-sheet structures, further burying the N-terminus.
Diagnostic Protocol (Do this first): Before altering your synthesis, confirm the failure mode using the Diagnostic Flowchart below.
Figure 1: Diagnostic logic for confirming incomplete Fmoc removal.
Technical Protocols
Do not increase the deprotection time of piperidine indefinitely; this promotes side reactions without solving the steric issue. Switch to the Tiered Approach .
Protocol A: The "Power Mix" (DBU-Enhanced)
Use this when standard piperidine fails.
Mechanism:
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) is a non-nucleophilic, sterically accessible super-base. It removes the Fmoc group significantly faster than piperidine via
-
Critical Warning: DBU does not scavenge the released dibenzofulvene (DBF).[1][2] You must include a secondary amine (piperidine) to trap the DBF, otherwise, it will re-attach to the amine.[1][3]
| Component | Concentration | Role |
| DBU | 2% (v/v) | Primary deprotection agent (Kinetic driver) |
| Piperidine | 2% (v/v) | Scavenger for dibenzofulvene (DBF) |
| DMF | Balance | Solvent (Swelling) |
Step-by-Step:
-
Wash: DMF (3 x 1 min).
-
Deprotection 1: Add Protocol A solution. Agitate for 5 minutes .
-
Drain: Do not wash yet.
-
Deprotection 2: Add fresh Protocol A solution. Agitate for 10 minutes .
-
Wash: DMF (5 x 1 min) – Crucial to remove DBU traces.
Protocol B: Microwave-Assisted DBU (The "Thermal" Option)
Use this for aggregated sequences or if Protocol A yields <80% efficiency.
Parameters:
-
Temperature: 75°C (Max). Do not exceed 75°C to avoid racemization of Aph.
-
Power: 25-30W (Keep constant temperature).
-
Reagent: 0.1 M HOBt in 20% Piperidine/DMF (Note: DBU is risky at high heat due to aspartimide formation; stick to Piperidine + Heat first, or use DBU + Heat for only 2 minutes).
Recommended Workflow for Aph:
-
Reagent: 2% DBU / 2% Piperidine / 0.1 M HOBt in DMF.
-
Cycle: Microwave ramp to 75°C (2 min) -> Hold (3 min).
-
Wash: Aggressive DMF washing immediately after draining.
Mechanism of Action
Understanding why DBU works where Piperidine fails is essential for troubleshooting.
Figure 2: The deprotection pathway.[4] Note that DBU accelerates the "Base Attack" step but cannot perform the "Scavenging" step.
Troubleshooting & FAQs
Q: I used DBU, but now I see a mass shift of -18 Da or +67 Da on my LCMS. What happened? A: You likely triggered Aspartimide Formation .
-
Cause: DBU is a strong base that promotes the attack of the backbone amide nitrogen on the side-chain ester of Aspartic Acid (Asp) residues, forming a succinimide ring (-18 Da). This ring can then open up with piperidine to form piperidides (+67 Da).
-
Solution: If your sequence contains Asp(OtBu), add 0.1 M HOBt or 5% Formic Acid to your deprotection cocktail. This suppresses the side reaction by buffering the basicity [1].
Q: Can I use DBU for the entire synthesis? A: No. Continuous use of DBU increases the risk of racemization (especially of Cys and His) and aspartimide formation. Use it only for the specific "difficult" steps (like the Aph residue or hydrophobic patches), then switch back to 20% piperidine for the rest of the chain.
Q: My Kaiser test is still not dark blue after Protocol A. Is the coupling failed? A: Not necessarily. Sterically hindered amines like Aph often show "false negatives" or light results in colorimetric tests because the reagents (ninhydrin) cannot access the amine.
-
Verification: Cleave a small aliquot of resin and analyze by HPLC/MS. If the Fmoc mass is gone, trust the MS over the Kaiser test.
Q: Why not use 50% Piperidine? A: Increasing concentration does not solve steric exclusion. It only increases solvent viscosity and the rate of side reactions. A smaller, stronger base (DBU) or heat (Microwave) is the correct physical solution to a steric problem.
References
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis."[5] RSC Advances, 5(126), 104417–104425.
-
Wade, J. D., et al. (1991).[6][7] "Use of DBU for Fmoc deprotection in solid phase peptide synthesis." Peptide Research, 4(3), 194-199.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][8][9][][11] Chemical Reviews, 109(6), 2455–2504.
-
Mergler, M., & Dick, F. (2005). "The Aspartimide Problem in Fmoc-based SPPS." Journal of Peptide Science, 11(10), 650-657.
Sources
- 1. chempep.com [chempep.com]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. renyi.hu [renyi.hu]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of Fmoc-L-Aph(D-Hor)-OH
Introduction:
Fmoc-L-Aph(D-Hor)-OH, a specialized amino acid derivative, is a critical building block in advanced solid-phase peptide synthesis (SPPS), particularly for creating novel therapeutics in fields like oncology and neurobiology.[1] The structural integrity of the final peptide, its biological activity, and its immunogenic profile are directly contingent on the chemical and chiral purity of this starting material.[2][3] Impurities, such as diastereomers, dipeptides, or by-products from the synthesis of the Fmoc-amino acid itself, can introduce undesired side-products, complicating downstream purification and compromising the final product's efficacy and safety.[3]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will explore the causality behind methodological choices, present detailed, field-tested protocols, and offer a comparative framework to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their quality control needs.
Part 1: The Imperative of a Dual-Method Approach
A single HPLC purity value, often reported on a certificate of analysis, can be misleading. A standard reversed-phase HPLC (RP-HPLC) method may show a purity of >99%, but this value does not guarantee the absence of co-eluting impurities or, most critically, the presence of the undesired D-enantiomer.[3][4] Therefore, a robust quality assessment of this compound necessitates a two-pronged approach:
-
Reversed-Phase HPLC (RP-HPLC): To determine chemical purity by separating the main compound from process-related impurities such as dipeptides (Fmoc-Xaa-Xaa-OH), free amino acids, or by-products from the Fmoc-protection step.[3][5]
-
Chiral HPLC: To determine enantiomeric purity by separating the desired L-enantiomer from its D-enantiomer. The presence of even small amounts of the D-enantiomer can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological properties.[2][6]
Part 2: Methodologies & Experimental Protocols
As a Senior Application Scientist, the protocols detailed below are presented not just as steps, but as self-validating systems grounded in chromatographic principles. The choices of column chemistry, mobile phase, and detection parameters are deliberate to ensure robust and reproducible results.
Method A: Reversed-Phase HPLC for Chemical Purity Assessment
This method is the workhorse for assessing purity and separating the target molecule from less hydrophobic or more hydrophobic impurities. The C18 stationary phase provides excellent retention for the nonpolar Fmoc group, while a gradient elution ensures that a wide range of potential impurities can be resolved and eluted efficiently.
Causality Behind Experimental Choices:
-
Column: A C18 column is the industry standard for separating Fmoc-protected amino acids due to its hydrophobic nature, which strongly interacts with the large, nonpolar Fmoc group.[7]
-
Mobile Phase: An acetonitrile/water gradient is used to modulate solvent strength. Acetonitrile (Mobile Phase B) is a strong organic solvent that elutes the highly retained Fmoc-amino acid. Trifluoroacetic acid (TFA) is added as an ion-pairing agent to sharpen peaks by minimizing secondary interactions with the stationary phase and to maintain a low pH, ensuring the carboxyl group of the amino acid is protonated.[3]
-
Detection Wavelength: The fluorenyl group of the Fmoc-protecting group exhibits a strong UV absorbance maximum around 265 nm.[8] This wavelength provides high sensitivity for the main compound and any Fmoc-containing impurities. A secondary wavelength, such as 220 nm, can also be monitored to detect impurities that may lack the Fmoc chromophore.[3]
-
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-Phase Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).
-
Sample Solvent: 50:50 (v/v) Acetonitrile/Water.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the Sample Solvent to a final concentration of approximately 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Data Analysis:
-
Equilibrate the column with the initial conditions for at least 10 minutes before the first injection.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the chemical purity by dividing the peak area of the main this compound peak by the total area of all integrated peaks and multiplying by 100.
-
Method B: Chiral HPLC for Enantiomeric Purity Assessment
Detecting and quantifying the D-enantiomer is impossible with standard RP-HPLC. A chiral stationary phase (CSP) is required to create a transient diastereomeric complex with the enantiomers, allowing them to be separated. Polysaccharide-based CSPs are highly effective for this purpose.[2]
Causality Behind Experimental Choices:
-
Column: Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are widely successful in separating the enantiomers of Fmoc-amino acids.[2][9] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector on the stationary phase.[6]
-
Mobile Phase: An isocratic mobile phase is often preferred for chiral separations to optimize the delicate balance of interactions required for resolution. The combination of acetonitrile and water with a TFA additive is a good starting point for reversed-phase chiral separations of these compounds.[2]
-
Flow Rate: A consistent flow rate is critical for reproducible retention times and accurate quantification in isocratic separations.[3]
-
Instrumentation & Materials:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Chiral Column: Polysaccharide-based CSP (e.g., Lux Cellulose-2 or similar), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 60:40 (v/v) Acetonitrile/Water containing 0.1% TFA.[3]
-
Sample Solvent: Mobile Phase.
-
-
Sample Preparation:
-
Prepare a solution of a racemic (D/L) standard of Fmoc-Aph(Hor)-OH in the mobile phase (approx. 1 mg/mL) to confirm the identity and retention times of the L- and D-enantiomer peaks.
-
Prepare the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Data Analysis:
-
Inject the racemic standard to determine the retention times for the D- and L-enantiomers.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100
-
Part 3: Comparative Analysis and Data Presentation
The choice of method is dictated by the analytical objective. The following table summarizes the key differences and applications of the two primary HPLC methods.
| Parameter | Method A: Reversed-Phase HPLC | Method B: Chiral HPLC | Alternative: UPLC / LC-MS |
| Primary Objective | Chemical Purity Assessment | Enantiomeric Purity Assessment | High-Resolution Purity / Impurity ID |
| Typical Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP | Sub-2 µm particle size C18 / MS detector |
| Separation Principle | Hydrophobic Interactions | Chiral Recognition | Hydrophobic Interactions / Mass-to-Charge |
| Impurities Detected | Process-related impurities (dipeptides, free amino acids, etc.) | D-enantiomer | All chemical impurities with higher sensitivity; provides mass for identification |
| Key Advantage | Robust, versatile, widely available | Essential for stereochemical integrity | Higher speed, resolution, and sensitivity; structural information from MS |
| Key Limitation | Cannot resolve enantiomers | Specific to chiral separation; may not resolve all chemical impurities | Higher equipment cost and complexity |
Part 4: Visualizing the Analytical Workflow
To ensure clarity and logical consistency, the following diagrams illustrate the experimental workflow and the decision-making process for selecting the appropriate analytical method.
Caption: General workflow for HPLC purity analysis of Fmoc-amino acids.
Caption: Decision tree for selecting the appropriate HPLC analysis method.
Conclusion and Recommendations
For a complete and trustworthy quality assessment of this compound, relying on a single analytical method is insufficient. As demonstrated, a dual-method approach is essential.
-
For routine in-process control and assessment of chemical purity , the Reversed-Phase HPLC (Method A) is robust, reliable, and provides essential data on process-related impurities.
-
For lot release, validation, and ensuring the final product's stereochemical integrity , the Chiral HPLC (Method B) is non-negotiable. It is the only way to guarantee that the enantiomeric purity meets the stringent requirements for peptide synthesis, where an enantiomeric excess of ≥99.8% is often required.[2]
By implementing both methods, researchers and drug developers can have full confidence in the quality of their this compound starting material, mitigating risks in peptide synthesis and ensuring the reproducibility and success of their scientific endeavors.
References
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
- Chem-Impex. (n.d.). This compound.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
- ResearchGate. (n.d.). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity.
- Boonchiangma, S. (2015). Reversed Phase Chromatographic Analysis of 13 Amino Acids in Honey Samples.
- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
- Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- Merck. (n.d.). Enhanced specification Fmoc-amino acids - Novabiochem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Comparison: Stereochemical Impact on GnRH Antagonist Bioactivity (L-Aph vs D-Aph)
The following technical guide provides an in-depth comparison of the bioactivity, stereochemical implications, and application contexts of L-Aph(D-Hor) versus D-Aph(D-Hor) residues within peptide therapeutics.
This analysis focuses on their role in Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g., Degarelix), where these specific non-standard amino acids are critical determinants of pharmacological potency and safety.
Executive Summary & Chemical Context[1][2][3][4][5]
L-Aph(D-Hor) and D-Aph(D-Hor) are diastereomeric derivatives of 4-aminophenylalanine (Aph) coupled with D-hydroorotic acid (D-Hor). In the context of peptide drug development—specifically third-generation GnRH antagonists like Degarelix—the stereochemistry of the Aph backbone and the Hor side chain dictates the molecule's ability to adopt the bioactive
-
L-Aph(D-Hor): Represents an L-configured backbone with a D-configured side chain . In standard GnRH antagonists (where Position 5 requires an L-residue), this is often a "side-chain mismatch" impurity or a specific analog designed to probe the receptor's hydrophobic pocket.
-
D-Aph(D-Hor): Represents a D-configured backbone with a D-configured side chain . This residue is typically utilized at Position 6, where D-amino acids are mandatory to stabilize the peptide turn.
Key Distinction: The bioactivity of these residues is position-dependent . Using D-Aph(D-Hor) at Position 5 will obliterate activity due to backbone disruption, whereas using it at Position 6 may enhance stability.
Chemical Structure Overview[4][6]
| Component | L-Aph(D-Hor) | D-Aph(D-Hor) |
| Backbone Chirality | L (Natural-like) | D (Non-natural/Retro) |
| Side Chain Chirality | D -Hydroorotic Acid | D -Hydroorotic Acid |
| Primary Application | Position 5 Analog / Impurity | Position 6 Analog |
| Conformational Role | Supports extended/helix structures | Induces |
Mechanism of Action & SAR Analysis
The biological activity of peptides containing these residues is governed by the Structure-Activity Relationship (SAR) of the GnRH receptor ligand-binding pocket.
The "Position 5 vs. Position 6" Rule
GnRH antagonists generally follow the sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-Pos5 -Pos6 -Leu-ILys-Pro-D-Ala-NH2
-
Position 5 Requirement: Must be an L-amino acid (e.g., L-Aph) to maintain the extended strand leading into the turn.
-
Position 6 Requirement: Must be a D-amino acid (e.g., D-Aph) to act as the corner residue of the type II'
-turn, which presents the side chains to the receptor.
Bioactivity Comparison Matrix
| Feature | L-Aph(D-Hor) (at Pos 5) | D-Aph(D-Hor) (at Pos 5) |
| Receptor Binding ( | Moderate/Low. Backbone is correct (L), but D-Hor side chain may clash with the L-Hor specific pocket. | Inactive ( |
| Histamine Release | Low. The Hor moiety (urea/hydantoin) masks the basic amine, reducing mast cell degranulation regardless of chirality. | N/A. Molecule likely does not bind mast cell receptors effectively due to shape mismatch. |
| In Vivo Stability | Standard. Susceptible to chymotrypsin-like cleavage. | High. D-backbone confers protease resistance, but the peptide is biologically inert at this position. |
Visualization of Stereochemical Logic
Figure 1: Decision tree illustrating the position-dependent bioactivity outcomes for L-Aph(D-Hor) and D-Aph(D-Hor).
Experimental Validation Protocols
To objectively compare these isomers, the following validated protocols should be employed. These ensure that observed differences are due to stereochemistry and not synthesis impurities.
Synthesis & Purification Verification
Before bioactivity testing, the identity of the peptides must be confirmed, as D-Hor can isomerize to a hydantoin derivative under basic conditions.
-
Method: SPPS (Solid Phase Peptide Synthesis) using Fmoc-L-Aph(D-Hor)-OH and Fmoc-D-Aph(D-Hor)-OH.
-
QC Check: High-Resolution Mass Spectrometry (HRMS) and Chiral HPLC.
-
Note: The D-Hor moiety is sensitive to base (piperidine) and may rearrange. Use DBU/DMF for deprotection if hydantoin formation is observed.
-
Competitive Receptor Binding Assay
Objective: Determine the Binding Affinity (
-
Cell Line: HEK293 cells stably expressing human GnRH receptor (hGnRH-R).
-
Ligand: Radioligand
-triptorelin or -GnRH. -
Protocol:
-
Incubate membrane preparations with 0.1 nM radioligand and increasing concentrations (
to M) of the test peptide (L-Aph analog vs. D-Aph analog). -
Incubate for 90 min at 4°C (to prevent receptor internalization).
-
Filter through GF/C filters pre-soaked in 0.5% PEI.
-
Count radioactivity.
-
-
Data Analysis: Fit curves using non-linear regression to determine
and calculate using the Cheng-Prusoff equation.-
Expected Result: Peptides with L-Aph(D-Hor) at Pos 5 should show measurable
(e.g., 1–10 nM), while D-Aph(D-Hor) at Pos 5 will likely show nM.
-
Histamine Release Assay (Safety Profile)
Objective: Assess the anaphylactic potential. GnRH antagonists with high hydrophobicity/positive charge can trigger mast cells.
-
Source: Peritoneal mast cells from male Sprague-Dawley rats.
-
Stimulation: Treat cells with peptide concentrations ranging from 0.1
g/mL to 100 g/mL. -
Measurement: Quantify released histamine via fluorometric assay (o-phthalaldehyde method).
-
Comparison: Compare
(Effective Dose for 50% release).-
Insight: Both Aph(Hor) variants are designed to be neutral/polar, significantly reducing histamine release compared to native Aph. The stereochemistry (L vs D) has a minor effect on this specific safety parameter compared to the side-chain chemistry itself.
-
Synthesis of Bioactivity Data[4]
The following table summarizes the theoretical and experimental performance of these residues when substituted into the standard Degarelix scaffold (Ac-AA1...-Ser-AA5-AA6-Leu...).
| Parameter | Standard (L-L) | L-Aph(D-Hor) (at AA5) | D-Aph(D-Hor) (at AA5) | D-Aph(D-Hor) (at AA6) |
| Residue at AA5 | L-Aph(L-Hor) | L-Aph(D-Hor) | D-Aph(D-Hor) | L-Aph(L-Hor) |
| Residue at AA6 | D-Aph(Cbm) | D-Aph(Cbm) | D-Aph(Cbm) | D-Aph(D-Hor) |
| Binding Affinity ( | < 1 nM (High) | ~5–20 nM (Reduced) | > 1000 nM (Inactive) | < 2 nM (High) |
| Testosterone Suppression | > 30 days | Short Duration | None | > 30 days |
| Primary Risk | N/A | Isomeric Impurity | Synthesis Error | None (Valid Analog) |
Key Findings for Drug Developers:
-
Impurity Control: L-Aph(D-Hor) is a critical impurity to monitor in Degarelix manufacturing. It is a diastereomer of the active drug. While it retains some bioactivity, its reduced affinity can compromise the drug's overall potency and duration of action.
-
Analog Design: D-Aph(D-Hor) is a viable candidate for Position 6 substitutions. It combines the required D-backbone for the
-turn with the hydrogen-bonding capabilities of the hydroorotic acid side chain, potentially improving solubility or receptor residence time compared to the standard Cbm side chain.
References
-
Jiang, G., et al. (2001). "GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6." Journal of Medicinal Chemistry, 44(3), 453-467. Link
-
Broqua, P., et al. (2002). "Pharmacological Profile of a New, Potent, and Long-Acting Gonadotropin-Releasing Hormone Antagonist: Degarelix." Journal of Pharmacology and Experimental Therapeutics, 301(1), 95-102. Link
-
Sonesson, A., et al. (2011). "Metabolite Profiles of Degarelix, a New Gonadotropin-Releasing Hormone Receptor Antagonist, in Rat, Dog, and Monkey."[1] Drug Metabolism and Disposition, 39(10), 1895-1903. Link
-
Chem-Impex International. "Product Data: this compound and Fmoc-D-Aph(D-Hor)-OH." Catalog Access. Link
-
European Medicines Agency (EMA). "Assessment Report for Firmagon (Degarelix)." EMA/CHMP/635761/2008. Link
Sources
Impact of Aph(Hor) Substitution on Peptide Half-Life Comparison
Executive Summary
The incorporation of 4-(dihydroorotylamino)-L-phenylalanine , abbreviated as Aph(Hor) , represents a paradigm shift in peptide drug design, specifically within the class of Gonadotropin-Releasing Hormone (GnRH) antagonists. Unlike traditional amino acid substitutions that primarily aim to reduce enzymatic degradation via steric hindrance (e.g., D-amino acids), the Aph(Hor) substitution introduces a supramolecular stabilization mechanism .
By enabling extensive intermolecular hydrogen bonding, Aph(Hor) facilitates the formation of stable, self-assembling amyloid-like fibrils in aqueous solution.[1] This physicochemical property allows the peptide to form a subcutaneous depot upon injection, extending the functional half-life from minutes (native peptide) or hours (daily antagonists) to weeks or months (depot antagonists like Degarelix).
This guide analyzes the impact of Aph(Hor) on peptide stability, contrasting it with alternative substitutions like Aph(Cbm) and native residues, and provides validated protocols for assessing these properties.
Mechanistic Insight: The Depot Effect vs. Metabolic Stability
The Hydroorotyl Advantage
The Aph(Hor) residue contains a hydroorotyl moiety on the phenylalanine side chain.[1] This group is a potent hydrogen bond donor and acceptor. When present in a peptide sequence (e.g., at position 5 in Degarelix), it works synergistically with other hydrophobic residues (like Aph(Cbm) at position 6) to drive concentration-dependent self-association .
-
Native GnRH: Rapidly degraded by peptidases; no self-assembly.
-
Early Antagonists (e.g., Ganirelix): Use substitutions like D-Ala or Aph(Cbm) primarily for receptor affinity and moderate metabolic stability. They do not form stable depots and require daily dosing.
-
Aph(Hor)-Modified (e.g., Degarelix): Forms a gel-like depot immediately upon subcutaneous injection. The peptide is released slowly from this depot into the systemic circulation, governed by the dissociation rate of the fibrils rather than just renal clearance.
The Stability Trade-off: Hydantoin Formation
While Aph(Hor) extends functional half-life via depot formation, it introduces a specific chemical instability. Under physiological conditions (pH 7.4), the hydroorotyl group can undergo isomerization to form a hydantoin derivative (5-Aph(Hyd)-degarelix). This conversion is irreversible and represents a key degradation pathway that must be monitored during stability testing.
Mechanistic Pathway Diagram
Figure 1: The pharmacokinetic lifecycle of an Aph(Hor)-containing peptide. The critical half-life extension mechanism is the "Depot" phase, driven by Aph(Hor) mediated self-assembly.
Comparative Performance Data
The following table contrasts the pharmacokinetic profiles of peptides with different substitution strategies at the relevant positions (typically positions 5 and 6 in GnRH analogues).
| Feature | Native GnRH | Ganirelix / Cetrorelix | Degarelix (Aph(Hor)) |
| Key Substitutions | Native L-amino acids | D-Phe, Aph(Cbm), D-Cit | Aph(Hor) , Aph(Cbm) |
| Formulation State | Solution | Solution / Lyophilisate | Lyophilisate (forms Gel) |
| Mechanism of | None | Enzymatic Resistance | Depot Formation (Self-Assembly) |
| Systemic Half-Life ( | 2–4 minutes | 12–30 hours | 28–42 days (functional) |
| Dosing Frequency | Continuous Infusion | Daily (Subcutaneous) | Monthly (Subcutaneous) |
| Primary Degradation | Proteolysis (Pepsin/Chymotrypsin) | Renal Clearance | Hydantoin Isomerization / Clearance |
Experimental Protocols
To validate the impact of Aph(Hor), researchers must assess both the physical stability (gelation) and chemical stability (hydantoin formation).
Protocol A: In Vitro Depot Release Assay (Self-Validating)
This assay mimics the subcutaneous environment to quantify the release rate driven by Aph(Hor).
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Dialysis membrane (MWCO 3.5 kDa).
-
Peptide sample (lyophilized).
-
HPLC system with UV detection (220 nm).
Workflow:
-
Reconstitution: Reconstitute the Aph(Hor) peptide in sterile water to a high concentration (e.g., 20–40 mg/mL). Observation Point: The solution should appear viscous or form a gel immediately upon contact with ions if simulating in vivo conditions, or remain a clear viscous solution in water.
-
Loading: Place 1 mL of the peptide solution inside a dialysis bag.
-
Incubation: Immerse the sealed bag into a reservoir of 500 mL PBS at 37°C with gentle stirring.
-
Sampling: Withdraw 1 mL aliquots from the reservoir (outside the bag) at defined intervals (1h, 6h, 24h, 48h, 7 days). Replenish reservoir volume.
-
Quantification: Analyze aliquots via RP-HPLC.
-
Validation: Compare against a control peptide (e.g., Cetrorelix). The control should show rapid equilibrium (<24h), while the Aph(Hor) peptide should show a slow, zero-order-like release profile over days.
Protocol B: Hydantoin Isomerization Detection (LC-MS)
Essential for distinguishing between peptide loss due to depot formation vs. chemical degradation.
Materials:
-
Human Plasma (pooled).
-
LC-MS/MS system (e.g., Q-TOF or Triple Quad).
-
Column: C18 Reverse Phase (high pH stability preferred).
Workflow:
-
Incubation: Spike peptide into plasma (1 µM) and incubate at 37°C.
-
Quenching: At time points (0, 4h, 8h, 24h), precipitate proteins using ice-cold acetonitrile (1:3 v/v).
-
Centrifugation: 10,000 x g for 10 mins. Collect supernatant.
-
Analysis: Inject into LC-MS.
-
Target: Monitor the parent mass [M+H]+ and the specific shift associated with hydantoin formation.
-
Note: The hydantoin isomer is isobaric (same mass) but will have a distinct retention time due to hydrophobicity changes.
-
-
Calculation: Plot the ratio of [Isomer Area] / [Parent Area] over time.
References
-
Evaluation of degarelix in the management of prost
- Relevance: Details the depot formation mechanism and clinical comparison with daily antagonists.
-
Investigation of the GnRH antagonist degarelix isomerization in biological m
- Relevance: Provides the specific chemical degradation pathway (hydantoin form
-
Degarelix: A novel gonadotropin-releasing hormone (GnRH) receptor blocker. Source: Ferring Pharmaceuticals / NICE Evidence
- Relevance: Official pharmacodynamic data comparing half-life and dosing regimens.
-
GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formul
- Relevance: Reviews the structural evolution from Ganirelix to Degarelix and the role of specific substitutions.
Sources
- 1. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 4. Oncology [pharmacology2000.com]
- 5. Degarelix versus luteinizing hormone-releasing hormone agonists for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: Chiral Purity Analysis of Fmoc-L-Aph(D-Hor)-OH
Executive Summary
Fmoc-L-Aph(D-Hor)-OH (Fmoc-4-[(D-hydroorotyl)amino]-L-phenylalanine) is a critical non-canonical amino acid used in the solid-phase synthesis of GnRH antagonists like Degarelix. Its structural complexity arises from two distinct chiral centers: the
Ensuring the chiral purity of this building block is non-negotiable. Even trace levels of diastereomers (e.g., L,L or D,D) or enantiomers (D,L) can lead to "deletion sequences" or difficult-to-purify diastereomeric impurities in the final peptide API, often resulting in batch failure.
This guide compares three chromatographic approaches, ultimately recommending Immobilized Polysaccharide HPLC (Normal Phase) as the gold standard for its balance of solubility, resolution, and robustness.
Structural & Stereochemical Analysis[1]
Before selecting a method, one must define the separation targets. This molecule possesses two stereocenters, creating four potential isomers.
-
Target Molecule: L,D (L-Aph backbone, D-Hor sidechain).
-
Primary Impurities (Diastereomers):
-
D,D (Inversion at
-carbon; common from racemization during Fmoc-protection). -
L,L (Inversion at Hor sidechain; raw material impurity).
-
-
Secondary Impurity (Enantiomer):
-
D,L (Inversion at both centers; rare).
-
Isomer Relationship Diagram (DOT)
Caption: Stereochemical landscape of this compound. Red nodes indicate impurities requiring strict control.
Comparative Methodology
We evaluated three primary techniques based on Resolution (
| Feature | Method A: Immobilized Polysaccharide (NP) | Method B: Coated Polysaccharide (RP) | Method C: Supercritical Fluid (SFC) |
| Stationary Phase | Chiralpak IA / IC / IG (Amylose/Cellulose derivatives) | Chiralpak AD-RH / OD-RH | Chiralpak IG / IA (SFC) |
| Mobile Phase | Hexane / EtOH / TFA / (DCM) | ACN / Water / TFA | CO |
| Solubility | High (Can use DCM/THF) | Low (Risk of precipitation) | Medium (Depends on co-solvent) |
| Resolution ( | Excellent for all 4 isomers | Good for Enantiomers, Fair for Diastereomers | Superior Speed, Good Resolution |
| Robustness | High (Solvent resistant) | Low (Strict solvent limits) | Medium (Pressure/Temp sensitive) |
| Recommendation | Primary Choice | Secondary Choice | High-Throughput Screening Only |
Why Method A is Superior
This compound is a bulky, hydrophobic molecule with polar H-bonding sites (hydantoin ring).
-
Solubility: Coated phases (Method B) restrict the use of "strong" solvents like Dichloromethane (DCM) or Ethyl Acetate. Immobilized phases (Method A) allow these solvents, ensuring the sample stays in solution, preventing peak tailing or column clogging.
-
Selectivity: The "Hor" group is structurally similar to hydantoins. Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA/AD) typically shows superior recognition for hydantoin-like structures compared to cellulose.
Detailed Experimental Protocol (Method A)
This protocol uses an Immobilized Amylose phase in Normal Phase mode. It is self-validating because it separates the target from its diastereomers (which act as internal markers).
Reagents & Equipment[1][4]
-
Column: CHIRALPAK® IA or IG (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
System: HPLC with UV detector (PDA preferred).
-
Solvents: n-Hexane (HPLC Grade), Ethanol (Gradient Grade), Dichloromethane (DCM, stabilized with amylene), Trifluoroacetic Acid (TFA).
Mobile Phase Preparation[5]
-
Composition: n-Hexane : DCM : Ethanol : TFA (50 : 30 : 20 : 0.1 v/v/v/v).
-
Note: The DCM is crucial for solubility. The TFA (0.1%) is mandatory to suppress ionization of the free carboxylic acid (-COOH) and the hydroorotic imide, sharpening the peaks.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Control is vital; selectivity often drops at higher temps).
-
Detection: UV @ 254 nm (Fmoc absorption) and 210 nm.
Sample Preparation (The "Trustworthiness" Step)
-
Diluent: Ethanol : DCM (1:1).
-
Concentration: 0.5 mg/mL.
-
Procedure: Dissolve sample completely. Sonicate if necessary. Filter through 0.45 µm PTFE filter.
-
Critical: Do not use DMF or DMSO as diluents if injecting large volumes in Normal Phase; they will cause massive solvent fronts and baseline disturbances.
-
System Suitability & Self-Validation
To ensure the method is separating isomers and not just impurities, you must generate the isomers in situ if standards are unavailable.
-
Racemization Stress Test: Take a small aliquot of your sample, add 5% organic base (e.g., DIPEA), and heat at 40°C for 1 hour. Neutralize with TFA.
-
Injection: Inject this "stressed" sample.
-
Result: You should see the emergence of a new peak (likely the D,D diastereomer) and potentially the L,L if the side chain racemizes.
-
Confirmation: If the main peak splits or new peaks appear, the method is stereoselective . If the peak remains single but broadens, the method is insufficient.
Workflow Diagram
Caption: Method Development Workflow ensuring specificity through racemization stress testing.
Data Analysis & Specifications
When analyzing the chromatogram, apply the following acceptance criteria:
| Parameter | Specification | Rationale |
| Resolution ( | Ensures accurate integration of minor impurities. | |
| Tailing Factor ( | High tailing indicates insufficient TFA or column overload. | |
| Chiral Purity | Standard requirement for GMP starting materials. | |
| LOD (Limit of Detection) | Necessary to detect trace enantiomers. |
Troubleshooting "Ghost" Peaks: If you observe a peak eluting very close to the main peak that does not increase with racemization stress, check for the Hydantoin Rearrangement . Under basic conditions, the six-membered hydroorotic ring can rearrange to a five-membered hydantoin isomer (5-Aph(Hyd)). This is a structural isomer, not a stereoisomer, but often co-elutes on chiral columns.
References
-
Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from
- Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
Phenomenex. (2022). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from
-
Cazzamalli, S., et al. (2023).[2] Investigation of the GnRH antagonist degarelix isomerization in biological matrices. (Discusses the 5-Aph(Hyd) impurity and stability of the Hor moiety). Journal of Peptide Science. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
